molecular formula C9H10O2S B1332834 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 40133-07-1

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1332834
CAS No.: 40133-07-1
M. Wt: 182.24 g/mol
InChI Key: ROLXOQXKNDKXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXOQXKNDKXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366266
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-07-1
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The tetrahydrobenzo[b]thiophene scaffold is a core component of various biologically active molecules, exhibiting potential as anticancer and anti-inflammatory agents.[1][2] This document will delve into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and practical considerations for the successful synthesis, purification, and characterization of the target compound and its key precursors.

Strategic Approaches to the Tetrahydrobenzo[b]thiophene Core

The synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene ring system is most effectively achieved through the celebrated Gewald three-component reaction . This one-pot synthesis is renowned for its efficiency and versatility in creating polysubstituted 2-aminothiophenes.[3][4] It is crucial to note that the direct product of the Gewald reaction, when employing typical starting materials for this scaffold, is a 2-amino-substituted thiophene. To arrive at the target this compound, a subsequent deamination step is necessary.

An alternative, though less commonly detailed approach, is the Fiesselmann thiophene synthesis , which offers another route to substituted thiophenes. This guide will primarily focus on the Gewald reaction due to the wealth of available literature and its proven reliability for this class of compounds.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a multicomponent condensation between a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] For the synthesis of the precursor to our target molecule, cyclohexanone is the ideal ketone.

Mechanism of the Gewald Reaction

The reaction proceeds through a series of well-elucidated steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the α-cyanoester (e.g., ethyl cyanoacetate). This forms an α,β-unsaturated nitrile intermediate.[4]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting intermediate then cyclizes, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[4]

Diagram 1: The Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Cyclohexanone Cyclohexanone Knoevenagel_Intermediate α,β-Unsaturated Nitrile Cyclohexanone->Knoevenagel_Intermediate + Ethyl Cyanoacetate EthylCyanoacetate Ethyl Cyanoacetate Base1 Base (e.g., Morpholine) Sulfur Elemental Sulfur (S8) Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Intermediate->Thiolate_Intermediate + Sulfur Base2 Base Cyclized_Product Cyclized Intermediate Thiolate_Intermediate->Cyclized_Product Cyclization Final_Product Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Cyclized_Product->Final_Product Tautomerization

Caption: Workflow of the Gewald three-component reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from established procedures for the Gewald synthesis.[5]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or another suitable base like diethylamine)[2]

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

  • To this mixture, add morpholine (0.1 mol) and powdered elemental sulfur (0.1 mol).

  • Heat the reaction mixture to 60-80°C with vigorous stirring.[2][5]

  • Maintain the temperature and stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Filter the solid product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

ParameterValueReference
Reactants Cyclohexanone, Ethyl Cyanoacetate, Sulfur[5]
Base Morpholine or Diethylamine[2]
Solvent Ethanol[2][5]
Temperature 60-80°C[2][5]
Reaction Time 1-2 hours[2][5]
Typical Yield 60-80%

Hydrolysis to the Carboxylic Acid

The ester intermediate is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[6]

Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester intermediate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3.

  • The carboxylic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.

Deamination: The Final Step to the Target Compound

To obtain the desired this compound, the amino group at the 2-position of the thiophene ring must be removed. This can be achieved through a reductive deamination process, which typically involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.[7]

Proposed Synthetic Pathway: Reductive Deamination
  • Diazotization: The 2-aminothiophene derivative is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt intermediate.[8]

  • Reduction: The diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. A common reagent for this transformation is hypophosphorous acid (H₃PO₂).[9]

Diagram 2: Proposed Deamination Pathway

Deamination_Pathway Starting_Material 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Diazonium_Salt Thiophene Diazonium Salt Intermediate Starting_Material->Diazonium_Salt 1. NaNO2, HCl (0-5 °C) Final_Product This compound Diazonium_Salt->Final_Product 2. H3PO2

Caption: Proposed two-step deamination sequence.

Note: This deamination step can be challenging, and optimization of reaction conditions may be required. The stability of the thiophene diazonium salt is a critical factor.

Purification and Characterization

The final product and intermediates should be purified and characterized using standard analytical techniques.

  • Purification: Recrystallization is often sufficient for the intermediates. The final product may require column chromatography on silica gel for high purity.[5]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the disappearance of the N-H stretches from the 2-amino precursor.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the final product.

    • Melting Point (m.p.): The melting point is a useful indicator of purity.

Applications and Future Directions

4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry. They have been investigated for their potential as:

  • Anticancer agents: Targeting various pathways involved in tumor growth and proliferation.[1]

  • Anti-inflammatory agents: Showing promise in modulating inflammatory responses.[2]

  • NRF2 activators: These compounds have been studied for their ability to activate the NRF2 pathway, which is involved in cellular defense against oxidative stress.[2]

The synthetic routes outlined in this guide provide a solid foundation for researchers to access these valuable compounds and explore their therapeutic potential further.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound, is a significant scaffold in medicinal chemistry. Its derivatives have garnered considerable attention for their potential therapeutic applications, including roles as antibacterial agents and in the development of treatments for metabolic disorders and cancer.[1][2] A thorough understanding of the fundamental physicochemical properties of the parent molecule is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a research and development context.

Chemical Identity and Molecular Structure

  • IUPAC Name: 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[3]

  • Synonyms: this compound[4]

  • CAS Number: 40133-07-1[4]

  • Molecular Formula: C₉H₁₀O₂S[4]

  • Molecular Weight: 182.24 g/mol [4]

The molecular structure consists of a thiophene ring fused to a cyclohexane ring, with a carboxylic acid group attached to the second position of the thiophene ring.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is critical for predicting its behavior in various chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial in drug discovery and development.

PropertyValueSource
Melting Point Data not available
Boiling Point 368.1±42.0 °C at 760 mmHg (Predicted)[5]
Water Solubility 0.26 g/L (at 25 °C)[6]
pKa 3.91 ± 0.20 (Predicted)[6]
LogP (XLogP3-AA) 2.7 (Predicted)[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound.

Note: As of the date of this guide, authentic, experimentally derived spectra (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. The following sections describe the expected spectral features based on the compound's structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the carboxylic acid, and the tetrahydro-fused ring.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Thiophene Proton: A singlet in the aromatic region (around 7-8 ppm).

  • Cyclohexane Protons (-CH₂-): Multiple signals in the aliphatic region (around 1.5-3.0 ppm), likely appearing as multiplets due to complex spin-spin coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 170-180 ppm.

  • Thiophene Carbons: Signals in the aromatic region (approximately 120-140 ppm).

  • Cyclohexane Carbons (-CH₂-): Signals in the aliphatic region (around 20-30 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the 2850-2960 cm⁻¹ region.

  • C=C Stretch (Thiophene): Bands in the 1500-1600 cm⁻¹ region.

  • C-S Stretch: Typically a weaker band in the fingerprint region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 182.

  • Fragmentation Pattern: Common fragments would likely include the loss of the carboxylic acid group (-COOH, m/z = 45) and fragmentation of the cyclohexane ring.

Experimental Protocols

To address the current data gaps, the following established methodologies are recommended for the experimental determination of key physicochemical properties. The causality behind these experimental choices lies in their proven reliability and reproducibility in the field of physical organic chemistry and pharmaceutical sciences.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a robust and widely accepted method for its determination.

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent/water mixture to a final concentration of approximately 1-10 mM. The choice of co-solvent (e.g., methanol or DMSO) is dictated by the compound's solubility.

  • Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination.

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The shake-flask method, while traditional, remains the gold standard for its direct and accurate measurement.

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for biological relevance). Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours, followed by separation. This step is crucial to ensure thermodynamic equilibrium during the experiment.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases containing the analyte in a sealed container.

  • Equilibration: Shake the container for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Caption: Workflow for LogP determination.

Synthesis and Reactivity

This compound can be synthesized through various routes, one of which involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with carbon dioxide.[7] The reactivity of this molecule is primarily dictated by the carboxylic acid group and the thiophene ring. The carboxylic acid can undergo typical reactions such as esterification and amidation. The thiophene ring can be susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group will influence the regioselectivity of such reactions.

Applications in Research and Drug Development

Derivatives of this compound have shown promise in several therapeutic areas. They have been investigated for their potential as:

  • Antibacterial Agents: Some derivatives have exhibited broad-spectrum antibacterial activity.[2]

  • Anticancer Agents: Certain modified structures have been explored for their cytotoxic effects against cancer cell lines.[1]

  • Metabolic Disorder Treatments: Novel synthetic compounds based on this scaffold have been shown to inhibit pathways involved in lipid biosynthesis, suggesting potential for treating metabolic disorders.

The physicochemical properties detailed in this guide are fundamental to the rational design and optimization of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While some of its physicochemical properties have been predicted, a comprehensive experimental characterization is still needed to fully unlock its potential in drug discovery and development. This guide provides a summary of the currently available data and outlines robust protocols for the determination of its key physicochemical parameters. The generation of empirical data for this compound will be invaluable to the scientific community and will facilitate the advancement of research programs centered on this important chemical scaffold.

References

The Synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic Acid Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological activities, including anticancer[1][2][3][4], antibacterial, and anti-inflammatory properties[5]. This guide provides an in-depth exploration of the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and its derivatives, with a focus on robust synthetic methodologies and the strategic rationale behind experimental choices.

The Gewald Reaction: A Cornerstone in Tetrahydrobenzo[b]thiophene Synthesis

The most versatile and widely adopted method for the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction. This multicomponent reaction offers an efficient route to polysubstituted 2-aminothiophenes from simple starting materials.[6][7][8] The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[6][7]

The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone (cyclohexanone in this case) and the activated nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[5][7] This is followed by the addition of elemental sulfur and subsequent cyclization to yield the 2-aminothiophene ring system.[7]

Gewald_Reaction Cyclohexanone Cyclohexanone Knoevenagel_Intermediate α,β-Unsaturated Nitrile Cyclohexanone->Knoevenagel_Intermediate EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel_Intermediate Sulfur Sulfur (S8) Thiolate_Intermediate Thiolate Adduct Sulfur->Thiolate_Intermediate Michael Addition of Sulfur Base Base (e.g., Triethylamine) Base->Knoevenagel_Intermediate Knoevenagel Condensation Knoevenagel_Intermediate->Thiolate_Intermediate Final_Product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene -3-carboxylate Thiolate_Intermediate->Final_Product Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald reaction for the synthesis of the 2-aminotetrahydrobenzo[b]thiophene core.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol outlines a standard procedure for the synthesis of the foundational ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a key intermediate for further derivatization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.149.8 g (10.3 mL)0.1
Ethyl cyanoacetate113.1211.3 g (10.7 mL)0.1
Elemental Sulfur32.063.2 g0.1
Triethylamine101.195.1 g (7.0 mL)0.05
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL round-bottom flask, add ethanol (50 mL), cyclohexanone (0.1 mol), and ethyl cyanoacetate (0.1 mol).

  • Add triethylamine (0.05 mol) to the mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (0.1 mol) in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution as a pale-yellow solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Derivatization Strategies for Lead Optimization

The 2-amino and 3-carboxylate groups of the tetrahydrobenzo[b]thiophene core are amenable to a wide array of chemical transformations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

N-Acylation of the 2-Amino Group

The primary amino group at the C2 position can be readily acylated to form amides, which have shown significant biological activity.[9]

N_Acylation Start_Material Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carboxylate Product Ethyl 2-acylamido-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carboxylate Start_Material->Product Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Product Base Base (e.g., Pyridine) Base->Product

Caption: General scheme for the N-acylation of the 2-amino group.

Hydrolysis of the Ester and Amide Bond Formation

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions.[10][11] This carboxylic acid is a key intermediate for the synthesis of a variety of amide derivatives via coupling with different amines.[12]

Experimental Protocol: Hydrolysis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Suspend ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.1 mol) in ethanol (100 mL).

  • Add a 2M aqueous solution of sodium hydroxide (0.2 mol).

  • Heat the mixture to 60-80 °C and stir for 4-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Wash the aqueous solution with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate as a solid.

  • Collect the solid by filtration, wash with water and hexane, and dry to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.[10]

The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[11][12]

Applications in Drug Discovery

Derivatives of this compound have been extensively investigated for their potential as therapeutic agents.

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer.[3][4] Some compounds have been shown to induce apoptosis and inhibit tyrosine kinases.[3]

  • Antibacterial Agents: The core structure has been identified as a promising scaffold for the development of new antibacterial agents.[9]

  • Enzyme Inhibition: Certain derivatives have been found to be inhibitors of enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are implicated in cancer metabolism.[1]

Conclusion

The this compound framework represents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. The Gewald reaction provides a robust and efficient entry point to this core structure, and the strategic derivatization of the 2-amino and 3-carboxyl functionalities allows for extensive exploration of the chemical space. The proven biological activities of these derivatives underscore their importance and continued relevance in the field of medicinal chemistry.

References

The Multifaceted Biological Activities of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This technical guide focuses on the core compound, 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid , and its derivatives, providing an in-depth exploration of their therapeutic potential. While the parent carboxylic acid has been identified as a promising antibacterial agent, the majority of current research has concentrated on the remarkable breadth of activity exhibited by its analogs. This guide will synthesize the existing knowledge on the core compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation and development in this exciting area of therapeutic research.

Antibacterial Activity: A Foundation for Further Exploration

The core compound, this compound, has been identified as an antibacterial agent with a broad spectrum of activity.[1] Its primary mechanism of action is believed to be the inhibition of bacterial protein synthesis through binding to ribosomal RNA.[1] This mode of action makes it an interesting starting point for the development of novel antibiotics, particularly in an era of growing antimicrobial resistance.

Structure-Activity Relationship Insights from Derivatives

Studies on derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have provided valuable insights into the structural requirements for antibacterial potency. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on a benzamido substituent at the 2-position can enhance inhibitory efficacy.[2] For instance, compounds with single electron-withdrawing groups like fluoro or iodo on the benzene ring demonstrated high inhibitory activity.[2] Conversely, the introduction of multiple electron-withdrawing groups or electron-donating groups on the benzene ring led to a decrease in antibacterial potency.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the in vitro antibacterial activity of test compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound stock solution in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.

    • Prepare similar dilutions for the positive control antibiotic.

    • Include wells with broth and DMSO (vehicle control) and wells with broth only (growth control).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have emerged as potent anticancer agents with diverse mechanisms of action.[3][4] These compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell metabolism and signaling, as well as to induce programmed cell death (apoptosis).

Inhibition of Key Metabolic Enzymes: PDK1 and LDHA

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This process is regulated by enzymes such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[3][5] Several 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of both PDK1 and LDHA, representing a promising strategy to target cancer cell metabolism.[3][5] For instance, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has shown significant inhibitory activity against both enzymes.[3][5]

Tyrosine Kinase Inhibition

Tyrosine kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activity is a common driver of cancer. Certain novel 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized and shown to be potent tyrosine kinase inhibitors at nanomolar concentrations.[4] This inhibition disrupts downstream signaling cascades, leading to the suppression of cancer cell growth.

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Several 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to enhance apoptosis in cancer cells.[4] This is often accompanied by an increased expression of pro-apoptotic proteins like Bax and caspases 3 and 9.

Quantitative Data on Anticancer Activity
Compound/DerivativeCancer Cell LineActivityIC50/GI50 (µM)Reference
Carbamate derivative 3bLoVo (colorectal)Cytotoxic57.15 (µg/mL)[3]
Carbamate derivative 3bHCT-116 (colorectal)Cytotoxic71.00 (µg/mL)[3]
Compound 1b-PDK1 Inhibition57.10 (µg/mL)[3][5]
Compound 1b-LDHA Inhibition64.10 (µg/mL)[3][5]
Compound 5HepG2, MCF7, HCT116Cytotoxic6-16
Compound 5-Tyrosine Kinase Inhibition0.296
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Signaling Pathway: Induction of Apoptosis

G cluster_0 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative cluster_1 Cellular Response Compound Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Casp9 Caspase-9 (Initiator) Bax->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_0 Cytoplasm cluster_1 Nucleus Compound 2-Amino Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Disrupts Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Anti_inflam Anti-inflammatory Gene Expression ARE->Anti_inflam Activates

References

Spectroscopic Analysis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (THBTCA) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold for designing novel therapeutic agents. The precise characterization of this molecule is a prerequisite for any further development, including lead optimization, formulation, and quality control. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of THBTCA, moving beyond mere data reporting to explain the causal links between molecular structure and spectral output.

This document is structured to empower researchers, scientists, and drug development professionals to not only replicate these analyses but also to deeply understand the underlying principles, ensuring data integrity and confident structural elucidation.

Overall Analytical Workflow

A robust characterization of a molecule like THBTCA relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to confirm identity, purity, and detailed structural features.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample THBTCA Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Aliquot Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Aliquot Prep_MS Dissolve and Dilute for Infusion Sample->Prep_MS Aliquot Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV Aliquot Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (MS) Prep_MS->Acq_MS Acq_UV UV-Vis Spectroscopy Prep_UV->Acq_UV Ana_NMR Chemical Shifts (δ) Coupling Constants (J) Integration Acq_NMR->Ana_NMR Ana_IR Functional Group Identification (cm⁻¹) Acq_IR->Ana_IR Ana_MS Molecular Ion Peak (m/z) Fragmentation Pattern Acq_MS->Ana_MS Ana_UV λmax Chromophore Analysis Acq_UV->Ana_UV Final Structural Confirmation Ana_NMR->Final Corroborate Data Ana_IR->Final Corroborate Data Ana_MS->Final Corroborate Data Ana_UV->Final Corroborate Data

Caption: Overall workflow for the spectroscopic characterization of THBTCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For THBTCA, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and shift the acidic proton signal downfield, away from other resonances. However, deuterated chloroform (CDCl₃) can also be used, though the acidic proton may exchange or have a more variable chemical shift.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of THBTCA and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: Standard acquisition parameters are typically sufficient. A spectral width of -2 to 16 ppm is appropriate.

  • Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Interpretation and Expected Signals: The structure of THBTCA suggests several distinct proton environments. The numbering scheme below will be used for assignments.

G img H_COOH Hₐ H3 H₃ H4 H₄ H5 H₅ H6 H₆ H7 H₇

Caption: Numbering scheme for THBTCA protons.

Proton LabelPositionExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ-COOH> 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often broadened due to hydrogen bonding and chemical exchange.[1]
H₃Thiophene C3~7.0 - 7.5Singlet1HThis is the sole proton on the electron-rich thiophene ring, adjacent to the sulfur atom and conjugated with the carboxylic acid.
H₄, H₇-CH₂- (alpha to thiophene)~2.7 - 2.9Multiplet4HThese methylene protons are adjacent to the aromatic thiophene ring and are thus deshielded relative to typical aliphatic protons.
H₅, H₆-CH₂- (beta to thiophene)~1.8 - 2.0Multiplet4HThese methylene protons are further from the deshielding aromatic ring and appear at a more typical aliphatic chemical shift.

Note: Data for a closely related methylated analog supports these approximate chemical shift ranges.[2]

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. Given the molecule's C₉ formula and lack of symmetry, nine distinct signals are expected. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire on a 100 MHz (or higher) spectrometer.

  • Parameters: Use proton decoupling. A spectral width of 0 to 200 ppm is standard.

  • Processing: Fourier transform and calibrate using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation and Expected Signals:

Carbon PositionExpected Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)~165 - 170The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][3]
Thiophene C2, C3a, C7a~125 - 150These are the quaternary and CH carbons of the thiophene ring. Their exact shifts are influenced by the sulfur atom and conjugation.[2]
Thiophene C3~120 - 130The protonated carbon of the thiophene ring.
Tetrahydrobenzo (-C H₂-)~22 - 26These four aliphatic methylene carbons appear in the typical upfield region. Small differences in their shifts are expected due to their distinct positions in the cyclohexene ring.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Trustworthiness: FT-IR is a rapid and reliable technique for identifying key functional groups. For THBTCA, it provides definitive evidence for the carboxylic acid and the aromatic thiophene system. The protocol is self-validating through the presence of multiple characteristic bands.

Experimental Protocol (FT-IR):

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of THBTCA with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Parameters: Typically scan from 4000 to 400 cm⁻¹.

Data Interpretation and Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500 - 3300O-H stretch (Carboxylic Acid)Broad, StrongThis exceptionally broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]
~2930C-H stretch (Aliphatic)MediumStretching vibrations of the methylene groups in the tetrahydrobenzo portion of the molecule.[2]
~1680C=O stretch (Carboxylic Acid)StrongThe carbonyl stretch is very intense. Its position here suggests it is conjugated with the thiophene ring and likely exists as a hydrogen-bonded dimer.[1][2]
~1400-1550C=C stretch (Aromatic)MediumVibrations associated with the C=C bonds within the thiophene ring.[4]
~1250-1300C-O stretch (Carboxylic Acid)StrongStretching of the C-O single bond in the carboxylic acid group.
~650-850C-S stretchWeak-MediumThe C-S bond stretch in the thiophene ring typically appears in this region.[4][5]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation, further structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like THBTCA, and it will likely yield a strong signal for the molecular ion.

Experimental Protocol (MS):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of THBTCA in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze using an ESI mass spectrometer, typically coupled to a liquid chromatography (LC) system or via direct infusion.

  • Parameters: Acquire in both positive and negative ion modes.

    • Negative Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻.

    • Positive Mode (ESI+): Expect to see the protonated molecule [M+H]⁺.

Data Interpretation and Expected Ions:

  • Molecular Formula: C₉H₁₀O₂S

  • Exact Mass: 182.04 g/mol [6]

Ionm/z (Expected)Rationale
[M]⁺˙182The molecular ion peak (if using a hard ionization technique like EI).
[M-H]⁻181The deprotonated molecule, often the base peak in negative ESI mode for carboxylic acids.
[M+H]⁺183The protonated molecule, expected in positive ESI mode.
[M-COOH]⁺137A potential fragment corresponding to the loss of the carboxylic acid group.

UV-Visible Spectroscopy

Trustworthiness: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about its conjugated system. The thiophene ring conjugated with the carboxylic acid forms a distinct chromophore.

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of THBTCA in a UV-grade solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters: Scan a wavelength range from approximately 200 to 400 nm.

Data Interpretation: Thiophene itself absorbs around 235 nm. The conjugation with a carboxylic acid group is expected to cause a bathochromic (red) shift of the primary absorption band.[7] The spectrum of THBTCA will likely show a strong absorption maximum (λ_max) in the range of 250-280 nm, corresponding to the π → π* electronic transition within the conjugated thiophenecarboxylic acid system. The saturated tetrahydrobenzo ring does not contribute to absorption in this region.[8]

Conclusion: A Unified Structural Confirmation

The true power of this multi-faceted approach lies in the corroboration of data from each technique. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework. FT-IR confirms the presence of the critical carboxylic acid and thiophene functional groups. Mass spectrometry verifies the molecular weight and formula. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system. Together, these analyses provide an unambiguous and robust structural confirmation of this compound, establishing a solid foundation for its further use in research and drug development.

References

An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS No. 40133-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid, identified by the CAS number 40133-07-1, is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, bicyclic core, composed of a thiophene ring fused to a cyclohexane ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, providing a critical resource for researchers engaged in its study.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 40133-07-1[1][2]
Molecular Formula C₉H₁₀O₂S[1][2][3]
Molecular Weight 182.24 g/mol [1][3]
Appearance Crystalline Powder[4]
Boiling Point 368.1±42.0 °C (Predicted)[4]
Density 1.317±0.06 g/cm³ (Predicted)[4]
pKa 3.91±0.20 (Predicted)[4]
Storage Temperature 2-8°C, Sealed in a dry, dark place[4]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of investigation for organic chemists. While specific, detailed protocols for this exact compound are not extensively documented in the public domain, the general synthesis of the tetrahydrobenzothiophene core often involves the Gewald reaction or related multicomponent reactions. These synthetic strategies typically utilize a ketone or cyclohexanone, an active methylene nitrile, and elemental sulfur in the presence of a base.

The reactivity of this molecule is primarily dictated by the carboxylic acid functionality and the thiophene ring. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The thiophene ring, while generally less reactive than benzene, can participate in electrophilic substitution reactions, although the fused saturated ring may influence the regioselectivity of these transformations.

Potential Applications in Research and Drug Development

The structural motif of this compound is a recurring feature in a variety of biologically active molecules. Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

While direct therapeutic applications of CAS 40133-07-1 are not yet established, its role as a building block in the synthesis of more complex molecules is of significant interest. For instance, it can serve as a precursor for the synthesis of ligands for various biological targets. The rigid bicyclic structure can help in positioning functional groups in a specific orientation for optimal interaction with a receptor's binding site.

Experimental Protocols

General Handling and Storage

Given its nature as a crystalline powder, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and dark place to maintain its stability.[4]

Solubilization for In Vitro Assays

For biological screening, the compound typically needs to be dissolved in a suitable solvent. Due to the carboxylic acid group, its solubility in aqueous solutions may be pH-dependent.

Protocol for Solubilization:

  • Initial Solvent: Attempt to dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Working Solution: For aqueous-based assays, the stock solution can be serially diluted in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that could affect the biological system (typically <1%).

  • pH Adjustment: For compounds with limited solubility, adjusting the pH of the aqueous buffer may enhance dissolution. As a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt.

Safety and Toxicological Information

Detailed toxicological data for this compound is not extensively available.[5] As with any chemical compound, it should be handled with care, and exposure should be minimized. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[5][6]

Conclusion

This compound (CAS 40133-07-1) represents a valuable scaffold for chemical synthesis and drug discovery. Its well-defined structure and functional handles provide a solid foundation for the development of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in various scientific disciplines.

References

The Multifaceted Mechanisms of Action of Tetrahydrobenzothiophene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydrobenzothiophene Scaffold

The tetrahydrobenzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Its structural versatility allows for the synthesis of a wide array of derivatives with potent and selective effects on various cellular targets. This technical guide provides an in-depth exploration of the primary mechanisms of action of tetrahydrobenzothiophene derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development. We will delve into the molecular intricacies of how these compounds exert their anticancer, anti-inflammatory, antibacterial, and antioxidant effects, providing a robust framework for future research and therapeutic development.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Tetrahydrobenzothiophene derivatives have emerged as promising anticancer agents, acting through several distinct yet often interconnected mechanisms. Their ability to target key signaling pathways and cellular processes involved in cancer progression makes them a compelling class of molecules for oncological research.

Inhibition of Protein Kinases: Targeting the Engines of Cancer Growth

A primary anticancer mechanism of many tetrahydrobenzothiophene derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

a) Tyrosine Kinase Inhibition:

Several studies have highlighted the potent tyrosine kinase inhibitory activity of tetrahydrobenzothiophene derivatives.[1] These compounds can compete with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling cascades that drive tumor growth.[2][3] For instance, certain derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor 2 (EGFR2), a key driver in pancreatic cancer, with IC50 values in the sub-micromolar range.[4]

b) Multi-Kinase Inhibition:

The complexity of cancer signaling often necessitates targeting multiple pathways simultaneously. Certain 5-hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors, demonstrating potent activity against a panel of kinases including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[5] This multi-targeted approach can potentially overcome mechanisms of drug resistance that arise from the activation of alternative signaling pathways.

Quantitative Data on Kinase Inhibition:

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Tetrahydrobenzothiophene Derivative 5Tyrosine Kinase (general)296[1]
Tetrahydrobenzothiophene Derivative 5bEGFR2680[4]
5-Hydroxybenzothiophene Derivative 16bClk411[5]
5-Hydroxybenzothiophene Derivative 16bDRAK187[5]
5-Hydroxybenzothiophene Derivative 16bHaspin125.7[5]
5-Hydroxybenzothiophene Derivative 16bClk1163[5]
5-Hydroxybenzothiophene Derivative 16bDyrk1B284[5]
5-Hydroxybenzothiophene Derivative 16bDyrk1A353.3[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory potential of tetrahydrobenzothiophene derivatives against a specific kinase.[6][7][8][9]

Materials:

  • Kinase of interest (e.g., EGFR, Pim-1)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled tracer specific for the kinase

  • Kinase Buffer

  • Test tetrahydrobenzothiophene derivatives

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 2X tracer solution in kinase buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain RTK->Kinase_Domain Activation THBT Tetrahydrobenzothiophene Derivative THBT->Kinase_Domain Inhibition ATP ATP ATP->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling Downstream Signaling pSubstrate->Signaling Proliferation Cell Proliferation, Survival Signaling->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by a tetrahydrobenzothiophene derivative.

Induction of Apoptosis: Triggering Programmed Cell Death

Another critical anticancer mechanism of tetrahydrobenzothiophene derivatives is the induction of apoptosis, or programmed cell death.[1] By activating the apoptotic cascade, these compounds can eliminate cancer cells in a controlled manner.

a) Modulation of Bcl-2 Family Proteins:

Certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

b) Activation of Caspases:

The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. Tetrahydrobenzothiophene derivatives have been observed to increase the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[1]

Experimental Protocol: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[10][11][12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell line of interest

  • Test tetrahydrobenzothiophene derivatives

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the tetrahydrobenzothiophene derivative for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Induction Workflow

Apoptosis_Workflow Start Treat Cancer Cells with Tetrahydrobenzothiophene Derivative Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Ice-Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Populations Analyze->End

Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.

Anti-inflammatory Mechanisms: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Tetrahydrobenzothiophene derivatives have demonstrated significant anti-inflammatory properties through the modulation of several key inflammatory pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

A well-established anti-inflammatory mechanism for some tetrahydrobenzothiophene derivatives is the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8][14][15][16][17] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX-2 and is suitable for high-throughput screening of inhibitors.[16][18][19]

Materials:

  • COX Colorimetric Inhibitor Screening Kit (containing COX-1 and COX-2 enzymes, heme, arachidonic acid, and colorimetric substrate)

  • Test tetrahydrobenzothiophene derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme solutions according to the kit instructions.

  • Assay Plate Setup: Add assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Inhibitor Addition: Add the test tetrahydrobenzothiophene derivatives at various concentrations to the designated wells. Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

  • Colorimetric Detection: Add the colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Tetrahydrobenzothiophene derivatives can suppress inflammation by inhibiting the activation of these pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation

Western blotting is a widely used technique to detect changes in the phosphorylation status of key signaling proteins.[20][21][22]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) to induce inflammation

  • Test tetrahydrobenzothiophene derivatives

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the tetrahydrobenzothiophene derivative for a specified time, followed by stimulation with LPS.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade IKK IKK Complex TLR4->IKK THBT Tetrahydrobenzothiophene Derivative THBT->MAPK_Cascade Inhibition THBT->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Gene_Expression

References

4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid: A Privileged Scaffold in Modern Organic Synthesis and Drug Discovery

Abstract

This compound, a heterocyclic compound featuring a thiophene ring fused to a cyclohexene moiety, has emerged as a cornerstone building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure and the versatile synthetic handle provided by the carboxylic acid group make it a "privileged scaffold." This allows for the systematic exploration of chemical space to develop novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and key synthetic transformations of this compound. It further explores its application in the development of potent anticancer, antibacterial, and anti-inflammatory agents, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold: A Gateway to Bioactivity

The tetrahydrobenzo[b]thiophene core is a prominent structural motif in a multitude of biologically active molecules.[1] Its significance lies in its ability to present substituents in a well-defined spatial orientation, facilitating precise interactions with biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic effects.[1][2] This guide focuses specifically on the 2-carboxylic acid derivative, a key intermediate that leverages the reactivity of the carboxyl group to build libraries of diverse and potent compounds.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of chemical synthesis. The key properties of the title compound are summarized below.

PropertyValueReference
CAS Number 40133-07-1[3][4]
Molecular Formula C₉H₁₀O₂S[3][4]
Molecular Weight 182.24 g/mol [3]
IUPAC Name 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[3]
Appearance Typically a white to off-white or brown solid[5][6]
Hazards Causes skin, serious eye, and potential respiratory irritation[3]

Spectroscopic analysis is critical for structure verification. The ¹H NMR spectrum of derivatives typically shows characteristic multiplets for the four methylene groups of the cyclohexene ring (δ 1.7-3.0 ppm) and a singlet for the thiophene proton.[5] The carboxylic acid proton appears as a broad singlet at a downfield shift (δ > 12 ppm).[5] In the ¹³C NMR spectrum, the carbonyl carbon is observed around 165-170 ppm.[5] Infrared (IR) spectroscopy reveals a strong carbonyl (C=O) stretching band around 1640-1680 cm⁻¹.[7][8]

Synthesis of the Core Building Block: A Validated Workflow

The most reliable and widely adopted route to this compound begins with the versatile Gewald reaction to construct the thiophene ring, followed by hydrolysis of the resulting ester. This two-step process provides high yields of the key 2-amino-3-carboxylate intermediate, which is then converted to the target carboxylic acid.

cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Diazotization & Reduction (Not Shown) or Alternative Synthesis A Cyclohexanone D Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate A->D Base (e.g., Morpholine) Ethanol, 60°C B Ethyl Cyanoacetate B->D Base (e.g., Morpholine) Ethanol, 60°C C Sulfur C->D Base (e.g., Morpholine) Ethanol, 60°C E 2-Amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylic acid D->E Aq. NaOH EtOH, 80°C F Target Molecule: 4,5,6,7-Tetrahydrobenzo[b]thiophene -2-carboxylic acid E->F Path to Target caption General workflow for synthesizing the target acid via a 2-amino intermediate.

Caption: General workflow for synthesizing the target acid via a 2-amino intermediate.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid

This protocol is adapted from methodologies reported for synthesizing the core scaffold and its derivatives.[6][9]

  • Gewald Reaction:

    • To a stirred mixture of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.2 eq), add elemental sulfur (1.0 eq).

    • Add a catalytic amount of a base, such as morpholine or triethylamine, in ethanol.

    • Heat the mixture to approximately 60°C for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). The formation of light orange or yellow crystals indicates product formation.[9]

    • Upon completion, cool the mixture. The crude product often precipitates and can be collected by filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from 95% ethanol to yield pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Saponification/Hydrolysis:

    • Suspend the synthesized ester (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the suspension.[6]

    • Heat the reaction mixture to 60-80°C and stir overnight. The suspension should gradually become a clear solution as the ester is consumed.[6]

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Wash the remaining aqueous solution with a nonpolar solvent like dichloromethane to remove any unreacted ester.

    • Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. A solid will precipitate.

    • Collect the solid by filtration, wash thoroughly with water and hexane, and dry to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid as a solid.[6]

Note: Direct synthesis of the title compound can also be achieved, for instance, via carboxylation of 4,5,6,7-tetrahydro-1-benzothiophene using carbon dioxide.[10]

The Carboxylic Acid as a Synthetic Hub

The true value of this compound lies in the reactivity of its carboxyl group, which serves as a primary point for diversification, most commonly through amide bond formation.

Amide Coupling: A Strategy for Building Bioactive Libraries

Amide coupling is the most frequently employed reaction for this building block. It allows for the introduction of a vast array of chemical functionalities, enabling systematic Structure-Activity Relationship (SAR) studies. This strategy has been pivotal in the discovery of potent modulators for various biological targets.

cluster_0 Diverse Applications A 4,5,6,7-Tetrahydrobenzo[b]thiophene -2-carboxylic acid C Amide Product A->C Coupling Reagents (e.g., HATU, CDI, Acyl Chloride) B Amine (R-NH2) B->C D RORγt Modulators C->D E Antibacterial Agents C->E F Anticancer Agents C->F G Anti-inflammatory Agents C->G caption Amide coupling as a central strategy for generating diverse bioactive molecules.

Caption: Amide coupling as a central strategy for generating diverse bioactive molecules.

General Protocol for Amide Coupling

This robust protocol, based on common coupling reagents, can be adapted for a wide range of amines.[6][11]

  • Activation of the Carboxylic Acid: Dissolve the this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DCM).

  • Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the solution. The base is crucial for neutralizing acids formed during the reaction.

  • Add the coupling reagent. Common choices include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq): Highly efficient and broadly applicable.

    • CDI (1,1'-Carbonyldiimidazole) (1.1 eq): Forms a reactive acylimidazolide intermediate.

    • Acyl Chloride Method: Convert the carboxylic acid to the more reactive acyl chloride using oxalyl chloride or thionyl chloride, then add the amine.[6]

  • Stir the reaction at room temperature for 1-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Perform an aqueous workup to remove the coupling reagents and base. Typically, this involves washing with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or by preparative HPLC to obtain the desired amide.[6]

In-Depth Application Profiles

The versatility of the tetrahydrobenzo[b]thiophene scaffold is best illustrated through its successful application in diverse drug discovery programs.

Anticancer Drug Development

Derivatives of this scaffold have shown significant promise as anticancer agents by targeting key metabolic enzymes in cancer cells.[7]

  • PDK1 and LDHA Inhibition: Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[7][12] These enzymes are upregulated in many cancers and play a critical role in the reprogrammed glucose metabolism of tumor cells (the Warburg effect).

  • Cytotoxicity: Amide and carbamate derivatives have exhibited significant cytotoxic activities against colorectal cancer cell lines such as LoVo and HCT-116.[7][12]

  • Other Targets: The scaffold has also been used to develop inhibitors of metalloproteinases (MMP-2, MMP-9), growth factor receptors (EGFR, HER2), and topoisomerases.[1]

Modulators of RORγt for Autoimmune Diseases

The nuclear receptor RORγt is a key driver of inflammatory and autoimmune diseases. 2,3-disubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been discovered as potent inverse agonists of RORγt.[6][11]

  • Mechanism: These compounds bind to the ligand-binding domain of RORγt, inducing a conformational change that destabilizes the protein and inhibits its function.[6]

  • Significance: The discovery highlights the utility of the scaffold in targeting nuclear receptors, a challenging but highly valuable class of drug targets. The amide linkage at the 2-position plays a crucial role in forming hydrogen bonds within the receptor's binding pocket.[11]

Novel Antibacterial Agents

With the rise of antibiotic resistance, new chemical scaffolds are urgently needed. Tetrahydrobenzo[b]thiophene derivatives have demonstrated broad-spectrum antibacterial activity.

  • Activity: A series of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids (note the related scaffold) showed good potency in inhibiting the growth of both Gram-positive and Gram-negative bacteria.[5]

  • Future Potential: The core structure is a promising starting point for developing new classes of antimicrobials to combat drug-resistant infections.[13]

Safety and Handling

As with all laboratory chemicals, proper handling is essential.

  • Hazards: this compound is classified as a skin and serious eye irritant. It may also cause respiratory irritation.[3]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and powerful building block for modern organic synthesis. Its straightforward synthesis and the predictable reactivity of its carboxylic acid group provide a reliable platform for creating diverse molecular libraries. The proven success of its derivatives in targeting a wide range of diseases—from cancer and bacterial infections to autoimmune disorders—ensures its continued importance in drug discovery.

Future research will likely focus on expanding the diversity of transformations beyond simple amidation, exploring new biological targets, and leveraging computational chemistry to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The foundational chemistry and applications detailed in this guide provide a solid framework for these future innovations.

References

discovery and history of tetrahydrobenzothiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Tetrahydrobenzothiophene Compounds

Abstract

The tetrahydrobenzothiophene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its journey from a subject of academic curiosity to a cornerstone in modern medicinal chemistry is a testament to the ingenuity of synthetic chemists and the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of tetrahydrobenzothiophene compounds, delving into the seminal synthetic methodologies that enabled their creation. We will explore the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and trace the evolution of these compounds from laboratory curiosities to life-saving drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

The Tetrahydrobenzothiophene Scaffold: A Core of Versatility

The tetrahydrobenzothiophene ring system consists of a thiophene ring fused to a cyclohexane ring. This structural amalgamation gives rise to a unique three-dimensional architecture that has proven to be highly amenable to chemical modification, making it an attractive scaffold for drug discovery. The electronic properties of the sulfur atom in the thiophene ring, combined with the conformational flexibility of the saturated cyclohexane ring, allow for precise tuning of a molecule's physicochemical properties and its interactions with biological targets.

The versatility of the tetrahydrobenzothiophene core is evident in the wide array of pharmacological activities exhibited by its derivatives. These compounds have been successfully developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents, as well as modulators of various enzymes and receptors.[1][2][3][4][5][6][7][8] This broad biological profile has cemented the tetrahydrobenzothiophene scaffold as a key building block in the development of new medicines.

The Dawn of Discovery: Foundational Synthetic Methodologies

The history of tetrahydrobenzothiophene compounds is intrinsically linked to the development of synthetic methods for constructing the thiophene ring. While numerous approaches exist, two classical name reactions stand out for their robustness and wide applicability: the Gewald Aminothiophene Synthesis and the Fiesselmann Thiophene Synthesis.

The Gewald Aminothiophene Synthesis: A Pillar of Thiophene Chemistry

The Gewald reaction, first reported by German chemist Karl Gewald in the 1960s, is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[9][10][11][12][13] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11] Its simplicity, use of readily available starting materials, and high yields have made it one of the most important methods for synthesizing thiophenes, including tetrahydrobenzothiophene derivatives.[13][14][15]

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (typically a secondary amine like morpholine or triethylamine).[11] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of some debate, but it is believed to proceed through a thiirane-like intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[11]

Gewald Reaction Workflow.

This protocol is a representative example of the Gewald synthesis applied to the formation of a tetrahydrobenzothiophene derivative.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), and ethanol (100 mL).

    • Causality: Ethanol serves as the solvent for the reaction. The slight excess of ethyl cyanoacetate ensures the complete consumption of the cyclohexanone.

  • Base Addition: To the stirred solution, add morpholine (0.1 mol) dropwise at room temperature.

    • Causality: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate.

  • Sulfur Addition: After the addition of morpholine is complete, add elemental sulfur (0.1 mol) to the reaction mixture.

    • Causality: Elemental sulfur is the sulfur source for the formation of the thiophene ring.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann synthesis is another powerful tool for constructing thiophene rings.[16] This method typically involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16][17] A key variation of this synthesis, which is particularly relevant to tetrahydrobenzothiophenes, starts from a cyclic β-ketoester and thioglycolic acid.[16]

The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal intermediate.[17] Subsequent intramolecular cyclization, driven by the formation of a stable aromatic ring, leads to the thiophene product.[16]

From Bench to Bedside: Tetrahydrobenzothiophenes in Drug Discovery

The synthetic accessibility of the tetrahydrobenzothiophene scaffold has made it a fertile ground for the discovery of new drugs. The following case studies highlight the successful translation of these compounds from chemical curiosities to therapeutic agents.

Drug NameTherapeutic ClassMechanism of ActionKey Development Milestones
Tiamenidine Antihypertensiveα2-adrenergic receptor agonistMarketed as Sundralen for essential hypertension.[18]
Sertaconazole AntifungalInhibits fungal cytochrome P450-dependent ergosterol synthesis.[19][20]Approved for the topical treatment of superficial mycoses.[21]
Bentamapimod JNK InhibitorATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[22][23][24]Investigated for endometriosis, cancer, and inflammatory diseases.[22][25][26]
Case Study: Tiamenidine - An Antihypertensive Agent

Tiamenidine is an imidazoline derivative that contains a substituted thiophene ring, though not a tetrahydrobenzothiophene. However, its development showcases the utility of the thiophene scaffold in cardiovascular medicine. It acts as a centrally-acting α2-adrenergic receptor agonist, similar to clonidine, leading to a reduction in blood pressure.[18] Tiamenidine was marketed under the brand name Sundralen for the management of essential hypertension.[18]

The synthesis of tiamenidine is a multi-step process that highlights classical heterocyclic chemistry principles.[18]

Simplified Tiamenidine Synthesis.[18]
Case Study: Sertaconazole - A Broad-Spectrum Antifungal

Sertaconazole is a synthetic imidazole derivative that features a benzothiophene moiety.[27][28] It is a broad-spectrum antifungal agent used in the topical treatment of skin infections caused by dermatophytes and yeasts.[21][27] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[19][20] This disruption of the cell membrane leads to fungal cell death.[19]

The synthesis of sertaconazole involves the coupling of a substituted chloroethanol with a chloromethylthiophene derivative in the presence of a base.[27]

Emerging Applications and Future Perspectives

The exploration of the chemical space around the tetrahydrobenzothiophene scaffold is far from over. Recent research has uncovered novel applications for these compounds in a variety of therapeutic areas. For instance, derivatives of tetrahydrobenzothiophene have shown promise as:

  • Antibacterial agents: Novel tetrahydrobenzothiophene derivatives have been designed and synthesized, exhibiting significant potency against both Gram-positive and Gram-negative bacteria.[2][3][4]

  • Kinase inhibitors: The scaffold has been utilized to develop inhibitors of various kinases, such as Pim-1 and c-Met, which are implicated in cancer progression.[1]

  • HDAC inhibitors: Tetrahydrobenzothiophene-based compounds have been identified as potent and isoform-selective histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents.[5]

  • Modulators of nuclear receptors: Derivatives have been discovered that can modulate the activity of nuclear receptors like RORγt, which are targets for autoimmune and inflammatory diseases.[6][8]

  • CB2 receptor ligands: The tetrahydrobenzothiophene core has been used to develop potent and selective ligands for the cannabinoid receptor 2 (CB2), which is a target for inflammatory and pain-related disorders.[7]

The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of tetrahydrobenzothiophene derivatives, will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come. The rich history and proven versatility of this scaffold ensure that it will remain a central focus of research in medicinal chemistry and drug discovery.

References

Methodological & Application

The Versatile Scaffold: Applications of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a thiophene ring with a fused, saturated cyclohexane ring, provide a three-dimensional architecture that is amenable to diverse chemical modifications. This versatility has enabled the development of a wide array of derivatives with potent and selective activities against various biological targets implicated in a range of human diseases, from cancer and autoimmune disorders to bacterial infections.

This comprehensive guide delves into the multifaceted applications of this remarkable scaffold. We will explore its role in the design and development of novel therapeutic agents, providing detailed, field-proven insights into the causality behind experimental choices. Furthermore, this document furnishes robust, step-by-step protocols for the synthesis of the parent compound and the biological evaluation of its derivatives, empowering researchers to explore and expand upon the therapeutic potential of this promising chemical entity.

I. Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the parent scaffold is paramount for any medicinal chemistry program. While various substituted analogs are accessible through multicomponent reactions like the Gewald synthesis, a common route to the parent 2-carboxylic acid involves the carboxylation of the corresponding tetrahydrobenzothiophene.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step procedure: the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene from cyclohexanone, followed by its direct carboxylation.

Step 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene

This step is a variation of the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes.[1] For the synthesis of the non-amino substituted core, a modified approach is often employed.

Materials:

  • Cyclohexanone

  • Sulfur powder

  • Malononitrile or Ethyl cyanoacetate

  • Ethanol

  • Diethylamine or Morpholine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) and malononitrile (or ethyl cyanoacetate, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a suitable base, such as diethylamine or morpholine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • If a 2-aminothiophene-3-carbonitrile is formed, this intermediate can be isolated. For the parent scaffold, a subsequent deamination and decarboxylation or hydrolysis and decarboxylation would be necessary. A more direct, albeit lower-yielding, approach involves a one-pot reaction under specific conditions to favor the formation of the non-aminated thiophene.

  • Alternative for non-amino thiophene: React 2-mercaptocyclohexanone with an appropriate C2 synthon under basic conditions. (Note: This is a generalized representation; specific literature procedures should be consulted for optimal conditions).

  • For the purpose of this protocol, we will proceed with the carboxylation of commercially available or previously synthesized 4,5,6,7-tetrahydrobenzo[b]thiophene.

Step 2: Carboxylation of 4,5,6,7-Tetrahydrobenzo[b]thiophene

This procedure involves a metal-halogen exchange followed by quenching with carbon dioxide.

Materials:

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Argon or nitrogen gas supply

  • Syracuses

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture. Alternatively, the reaction mixture can be transferred via cannula to a flask containing a slurry of dry ice in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Tetrahydrobenzo[b]thiophene cluster_step2 Step 2: Carboxylation Cyclohexanone Cyclohexanone Gewald_Reaction Gewald Reaction/ Thiophene Synthesis Cyclohexanone->Gewald_Reaction Tetrahydrobenzothiophene 4,5,6,7-Tetrahydrobenzo[b]thiophene Gewald_Reaction->Tetrahydrobenzothiophene Intermediate Lithiation Lithiation with n-BuLi Tetrahydrobenzothiophene->Lithiation Carboxylation Quenching with CO2 (Dry Ice) Lithiation->Carboxylation Final_Product 4,5,6,7-Tetrahydrobenzo[b]thiophene- 2-carboxylic Acid Carboxylation->Final_Product

Figure 1: Synthetic workflow for this compound.

II. Applications in Medicinal Chemistry: Targeting Key Biological Pathways

The this compound scaffold has been successfully employed to generate potent modulators of several important biological targets. The following sections detail these applications and provide exemplary protocols for their biological evaluation.

A. RORγt Modulators for Autoimmune and Inflammatory Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[2] Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as potent inverse agonists of RORγt, making them promising candidates for the treatment of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.[2]

Mechanism of Action: These compounds bind to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of corepressors and inhibits the transcription of pro-inflammatory cytokines such as IL-17A.

RORgt_Pathway RORgt RORγt Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff IL17A IL-17A Production Th17_Diff->IL17A Inflammation Inflammation IL17A->Inflammation Compound 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative (Inverse Agonist) Compound->RORgt Binds & Inhibits

Figure 2: Inhibition of the RORγt signaling pathway by 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

Protocol 2: RORγt Inverse Agonist Activity Assay (Cell-Based Reporter Assay)

This protocol describes a common method to assess the inverse agonist activity of test compounds on RORγt using a luciferase reporter gene assay in a suitable cell line (e.g., Jurkat cells).

Materials:

  • Jurkat cells stably expressing a Gal4-RORγt-LBD fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Test compounds dissolved in DMSO.

  • Ursolic acid (a known RORγt antagonist, for comparison).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the stably transfected Jurkat cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds and the reference compound (ursolic acid) in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO only).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 24 hours.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary:

Compound IDRORγt Inverse Agonist Activity (IC₅₀, nM)Reference
Compound 20.75[2]
Compound 32.19[2]
Compound 100.82[2]
Compound 131.61[2]
Ursolic Acid99.92[2]
B. PDK1 and LDHA Inhibitors for Cancer Therapy

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) are key enzymes in this metabolic reprogramming.[3] Inhibition of these enzymes can selectively target cancer cells by disrupting their energy supply. Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown promise as dual inhibitors of PDK1 and LDHA, particularly in the context of colorectal cancer.[3]

Mechanism of Action: By inhibiting PDK1, these compounds prevent the phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC), thereby promoting the flow of pyruvate into the TCA cycle. Inhibition of LDHA blocks the conversion of pyruvate to lactate, further reducing the glycolytic flux and leading to apoptosis in cancer cells.

Cancer_Metabolism_Inhibition cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA via PDC Lactate Lactate Pyruvate->Lactate via LDHA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Apoptosis Apoptosis in Cancer Cells TCA->Apoptosis PDC PDC PDK1 PDK1 PDK1->PDC Inhibits LDHA LDHA Compound 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative Compound->PDK1 Inhibits Compound->LDHA Inhibits

Figure 3: Dual inhibition of PDK1 and LDHA by 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives disrupts cancer cell metabolism.

Protocol 3: PDK1 and LDHA Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against purified PDK1 and LDHA enzymes.

Materials:

  • Recombinant human PDK1 and LDHA enzymes.

  • PDK1 substrate (e.g., a specific peptide substrate).

  • LDHA substrate (pyruvate and NADH).

  • ATP.

  • Assay buffer (specific to each enzyme).

  • Test compounds dissolved in DMSO.

  • Standard inhibitors (e.g., sodium dichloroacetate for PDK1, sodium oxamate for LDHA).

  • 96-well or 384-well plates.

  • Plate reader capable of measuring absorbance or luminescence (depending on the assay format).

PDK1 Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add PDK1 enzyme and its specific peptide substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence and calculate the percentage of inhibition to determine the IC₅₀.

LDHA Inhibition Assay (Spectrophotometric):

  • Add assay buffer, NADH, and the test compound dilutions to the wells of a 96-well plate.

  • Add the LDHA enzyme and incubate for a short period.

  • Initiate the reaction by adding pyruvate.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition to calculate the IC₅₀.

Quantitative Data Summary:

Compound IDPDK1 Inhibition (IC₅₀, µg/mL)LDHA Inhibition (IC₅₀, µg/mL)Reference
Compound 1b57.1064.10[3]
Sodium Dichloroacetate25.75-[3]
Sodium Oxamate-15.60[3]
C. Antibacterial Agents

The this compound scaffold has also been explored for its antibacterial properties.[1] Some derivatives have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: While the exact mechanism for all derivatives may vary, some are proposed to inhibit bacterial growth by binding to ribosomal RNA and subsequently inhibiting protein synthesis.[1]

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in DMSO.

  • Standard antibiotics (e.g., vancomycin, ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland standards.

  • Incubator.

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this to the final working concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare two-fold serial dilutions of the test compounds and standard antibiotics in the microtiter plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary:

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125
2-Thiophene carboxylic acid thioureidesMulti-drug resistant S. aureus125 - 500
D. NRF2 Activators with Anti-inflammatory Activity

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the NRF2 pathway is a promising strategy for combating oxidative stress and inflammation. Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of NRF2.

Mechanism of Action: These compounds disrupt the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the antioxidant response element (ARE) and initiates the transcription of target genes.

NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Binding Proteasome Proteasomal Degradation NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE ARE NRF2_nuc->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Compound 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative Compound->KEAP1 Inhibits Binding

Figure 4: NRF2 activation by 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

Protocol 5: NRF2 Activation Assay (NQO1 Induction in Hepa-1c1c7 cells)

This protocol measures the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a downstream target of NRF2, in mouse hepatoma Hepa-1c1c7 cells.

Materials:

  • Hepa-1c1c7 cells.

  • Cell culture medium (e.g., α-MEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Sulforaphane (a known NRF2 activator).

  • 96-well cell culture plates.

  • Reagents for NQO1 activity assay (digitonin, menadione, MTT, etc.).

  • Plate reader for absorbance measurements.

Procedure:

  • Seed Hepa-1c1c7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and sulforaphane for 24-48 hours.

  • Lyse the cells with a digitonin solution.

  • Perform the NQO1 activity assay, which involves measuring the menadione-dependent reduction of MTT.

  • Measure the absorbance at a specific wavelength (e.g., 610 nm).

  • Normalize the NQO1 activity to the total protein content in each well.

  • Calculate the fold induction of NQO1 activity compared to the vehicle control and determine the EC₅₀ value.

E. RAGE Antagonists for Inflammatory and Age-Related Diseases

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily. Its activation by ligands like advanced glycation end-products (AGEs) and S100 proteins triggers pro-inflammatory signaling pathways implicated in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Benzo[b]thiophene-2-carboxamide derivatives have been developed as RAGE antagonists.

Mechanism of Action: These compounds bind to the V-domain of RAGE, preventing the binding of its ligands and thereby inhibiting the downstream inflammatory signaling cascade.

Protocol 6: RAGE Ligand Binding Assay (ELISA-based)

This protocol describes a competitive binding assay to evaluate the ability of test compounds to inhibit the interaction between RAGE and one of its ligands (e.g., S100B).

Materials:

  • Recombinant human soluble RAGE (sRAGE).

  • Recombinant human S100B.

  • Test compounds dissolved in DMSO.

  • Azeliragon (a known RAGE antagonist).

  • High-binding 96-well ELISA plates.

  • Biotinylated anti-RAGE antibody.

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader for absorbance measurements.

Procedure:

  • Coat the ELISA plate with S100B and incubate overnight. Block non-specific binding sites.

  • In a separate plate, pre-incubate sRAGE with serial dilutions of the test compounds or Azeliragon.

  • Add the sRAGE-compound mixtures to the S100B-coated plate and incubate.

  • Wash the plate and add the biotinylated anti-RAGE antibody.

  • After incubation and washing, add streptavidin-HRP.

  • Add the TMB substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition of RAGE-S100B binding and determine the IC₅₀ value.

Quantitative Data Summary:

Compound IDRAGE Antagonist Activity (IC₅₀, µM)Reference
3t'13.2
Azeliragon13.0

III. Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets, underscoring its status as a privileged structure in medicinal chemistry. The detailed protocols provided herein for the synthesis of the core scaffold and the biological evaluation of its derivatives are intended to facilitate further research and development in this exciting area.

Future efforts in this field could focus on several key aspects:

  • Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Exploration of New Biological Targets: Screening of 4,5,6,7-tetrahydrobenzo[b]thiophene-based libraries against other relevant biological targets to uncover new therapeutic opportunities.

  • In Vivo Efficacy Studies: Advancing the most promising compounds into preclinical in vivo models of disease to validate their therapeutic potential.

By leveraging the knowledge and protocols outlined in this guide, researchers are well-equipped to contribute to the ongoing success story of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold and its journey from a chemical entity to potentially life-changing medicines.

IV. References

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28739–28753. --INVALID-LINK--

  • El-Sayed, N. N. E., Al-Omair, M. A., Al-Abdullah, E. S., & Alterary, S. S. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. --INVALID-LINK--

  • Fahim, A. M., El-Sayed, N. N. E., & Kamal, S. M. (2023). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ChemMedChem, e202300431. --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Badiceanu, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5543-5551. --INVALID-LINK--

  • Reddy, K. R. V., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into novel succinamic and maleiamic acids as potential anti-inflammatory agents. Archives of Applied Science Research, 3(5), 556-561. --INVALID-LINK--

  • Fael, H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(5), 3537–3554. --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Tetrahydrobenzo[b]thiophene Scaffold

The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a robust scaffold for the development of novel therapeutic agents and functional organic materials. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The carboxylic acid functionality at the 2-position serves as a crucial handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

This document provides a comprehensive guide for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and its derivatives, with a focus on the robust and widely applicable Gewald multicomponent reaction. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing experimental causality and reproducibility.

Synthetic Strategy: The Gewald Reaction

The most common and efficient method for constructing the 2-aminotetrahydrobenzo[b]thiophene scaffold is the Gewald three-component reaction.[3][4][5] This one-pot synthesis involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4][6]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and the active methylene nitrile (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[7]

  • Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a nucleophilic sulfide or polysulfide species. This species then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[7]

The overall transformation is a powerful example of convergent synthesis, rapidly building molecular complexity from simple, readily available starting materials.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to the target carboxylic acid.

Materials and Reagents:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or triethylamine)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (0.5 eq) as the basic catalyst. Other bases such as triethylamine can also be used.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product will often precipitate out of the solution. If not, the volume of ethanol can be reduced under vacuum.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Visualizing the Workflow:

Gewald_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Mix Mix in Ethanol with Morpholine Cyclohexanone->Mix EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Mix Sulfur Sulfur Sulfur->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize (optional) Wash->Recrystallize Product Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carboxylate Recrystallize->Product

Caption: Workflow for the Gewald synthesis of the ester precursor.

Part 2: Hydrolysis to this compound

This protocol details the conversion of the ethyl ester to the final carboxylic acid derivative.

Materials and Reagents:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Saponification: In a round-bottom flask, dissolve the starting ester in ethanol. Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. The carboxylic acid will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow:

Hydrolysis cluster_reaction Saponification cluster_workup Work-up & Isolation Ester Starting Ester Dissolve Dissolve in Ethanol Ester->Dissolve Add_Base Add aq. NaOH Dissolve->Add_Base Reflux Reflux (4-6h) Add_Base->Reflux Evaporate Remove Ethanol Reflux->Evaporate Wash_Organic Wash with Organic Solvent Evaporate->Wash_Organic Acidify Acidify with HCl Wash_Organic->Acidify Filter_Dry Filter and Dry Acidify->Filter_Dry Carboxylic_Acid 4,5,6,7-Tetrahydrobenzo[b] -thiophene-2-carboxylic Acid Filter_Dry->Carboxylic_Acid

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. Below is a table of representative data for the parent ester and carboxylic acid.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC₁₁H₁₅NO₂S225.31108-1101.35 (t, 3H), 1.75-1.85 (m, 4H), 2.50-2.60 (m, 2H), 2.65-2.75 (m, 2H), 4.25 (q, 2H), 5.85 (s, 2H, NH₂)14.5, 22.8, 23.1, 25.0, 25.4, 59.8, 101.5, 118.2, 126.8, 158.0, 166.5
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidC₉H₁₁NO₂S197.25145-1471.70-1.80 (m, 4H), 2.45-2.55 (m, 2H), 2.60-2.70 (m, 2H), 6.50 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH)22.7, 23.0, 24.9, 25.3, 100.8, 119.5, 127.3, 159.2, 168.9

Field-Proven Insights and Troubleshooting

  • Choice of Base: While morpholine is commonly used, triethylamine can also be effective. The choice of base can influence reaction times and yields.

  • Solvent: Ethanol is a good, general-purpose solvent. For less reactive ketones, higher boiling point solvents like DMF may be beneficial.

  • Purification: The crude product from the Gewald reaction is often quite clean. If impurities are present, recrystallization is usually sufficient. Column chromatography is generally not necessary for the initial product.

  • Hydrolysis: The hydrolysis step should be monitored carefully to avoid side reactions. Overheating or prolonged reaction times can lead to decomposition.

  • Safety: The Gewald reaction involves elemental sulfur and heating. It should be performed in a well-ventilated fume hood. Standard personal protective equipment should be worn at all times.

Conclusion

The Gewald reaction is a powerful and versatile tool for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The protocols outlined in this document provide a solid foundation for the preparation of these valuable compounds. By understanding the underlying mechanism and paying attention to the key experimental parameters, researchers can reliably and efficiently synthesize a wide range of derivatives for various applications in drug discovery and materials science.

References

Application Note & Protocols: Strategies for Amide Coupling with 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] It forms the backbone of peptides and is a ubiquitous functional group in a vast array of pharmaceuticals. This guide provides detailed experimental protocols and expert insights for the successful amide coupling of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, a heterocyclic scaffold of significant interest due to its presence in various biologically active agents.[2][3]

Mastery of this coupling process enables researchers to generate diverse libraries of novel chemical entities for screening and lead optimization. We will explore two robust and widely adopted coupling methodologies, EDC/HOBt and HATU, explaining the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Core Principles: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] The core strategy of any amide coupling reaction is, therefore, the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5] This is achieved using coupling reagents.

Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange into an unreactive N-acylurea.

The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), mitigates these side reactions.[6][7] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines, leading to the desired amide product with minimal racemization.[6][8][9] The entire process is catalytic in HOBt.[9]

EDC_HOBt_Mechanism EDC/HOBt Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt Amine Amine (R'-NH2) HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt - EDU Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + Amine (R'-NH2) HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen - HOBt EDU EDU (Byproduct)

Caption: EDC/HOBt mediated activation and coupling workflow.

Mechanism 2: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and efficacy with sterically hindered substrates.[10][11] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10] The pyridine nitrogen atom in the HOAt moiety is believed to facilitate the subsequent aminolysis through a base-catalysis effect, stabilizing the transition state and accelerating amide bond formation.[10]

HATU_Mechanism HATU Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) OAt_Ester OAt Active Ester RCOOH->OAt_Ester HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') OAt_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt

Caption: HATU mediated activation and coupling workflow.

Experimental Workflow Overview

The overall process for synthesizing amides from this compound follows a standardized sequence, regardless of the specific coupling reagent used. The key stages involve activation of the carboxylic acid, introduction of the amine nucleophile, monitoring the reaction to completion, followed by workup and purification.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation (Acid, Coupling Reagent, Base in Solvent) B 2. Pre-activation (Stir 15-30 min at RT) A->B C 3. Amine Addition B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench, Wash, Extract) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Standard workflow for amide synthesis and analysis.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials and Reagents
ReagentM.W.Typical EquivalentsPurpose
This compound182.241.0Starting Material
Amine (R-NH₂)Varies1.1 - 1.2Nucleophile
EDC·HCl191.701.2 - 1.5Coupling Reagent
HOBt135.121.2Additive
DIPEA or TEA129.24/101.192.0 - 3.0Non-nucleophilic Base
Anhydrous DMF or DCM--Solvent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approximating a 0.1-0.2 M final concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.

  • Activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may become slightly cloudy.

  • Base and Amine Addition: Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq). The base is crucial to neutralize the HCl salt of EDC and the HOBt proton, ensuring the amine is in its free, nucleophilic state.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. The reaction time will vary depending on the reactivity of the amine.

  • Monitoring: Monitor the consumption of the carboxylic acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to elute the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, where EDC/HOBt may be sluggish.[13]

Materials and Reagents
ReagentM.W.Typical EquivalentsPurpose
This compound182.241.0Starting Material
Amine (R-NH₂)Varies1.1 - 1.2Nucleophile
HATU380.231.1 - 1.2Coupling Reagent
DIPEA or TEA129.24/101.192.0 - 3.0Non-nucleophilic Base
Anhydrous DMF or ACN--Solvent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or Acetonitrile (ACN).

  • Pre-activation (Recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[14] Stir the mixture at room temperature for 15 minutes. This pre-activation step ensures the formation of the active ester before the amine is introduced, often leading to cleaner reactions and higher yields.[14]

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture. If the amine is supplied as a salt (e.g., HCl salt), an additional equivalent of base is required.

  • Reaction: Stir the reaction at room temperature. HATU couplings are often rapid, with many reactions reaching completion in 1-4 hours.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (highly effective for removing DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel.

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

TechniquePurposeKey Observables
¹H NMR Structural Elucidation- Disappearance of the broad carboxylic acid -OH proton signal (often >10 ppm).- Appearance of a new amide N-H proton signal (typically 6-9 ppm, can be broad).- Characteristic shifts for protons on the amine and acid fragments adjacent to the new amide bond.
¹³C NMR Structural Confirmation- Appearance of a new amide carbonyl carbon signal (typically 165-175 ppm).
Mass Spec (MS) Molecular Weight Confirmation- Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the target amide.
Infrared (IR) Functional Group ID- Presence of a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹.- Presence of an N-H stretch for primary/secondary amides around 3200-3400 cm⁻¹.[16]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield - Inactive coupling reagent.- Wet solvent or reagents.- Insufficient base.- Use fresh, high-quality coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use at least 2 equivalents of base, especially if the amine is an HCl salt.
Formation of N-acylurea (with EDC) - Slow reaction with the amine.- Ensure HOBt is added to intercept the O-acylisourea intermediate.- Switch to a more powerful coupling reagent like HATU.
Racemization (if chiral centers are present) - Prolonged activation time.- Use of a strong, nucleophilic base.- Minimize pre-activation time.- Use a hindered, non-nucleophilic base like DIPEA.- Perform the reaction at a lower temperature (e.g., 0 °C).
Difficult Purification - Byproducts co-elute with the product.- Perform a thorough aqueous work-up to remove water-soluble impurities (e.g., EDC urea byproduct, DIPEA salts).- Optimize chromatography conditions (try different solvent systems).

Conclusion

The successful synthesis of amides from this compound is readily achievable through the careful application of standard coupling protocols. The choice between the classic EDC/HOBt method and the more potent HATU system depends on the specific amine substrate and project requirements. By understanding the underlying mechanisms and adhering to the detailed procedures and purification guidelines outlined in this note, researchers can confidently and efficiently generate a wide range of novel amide derivatives for advancing drug discovery programs.

References

Application Notes and Protocols for Molecular Docking Studies of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Tetrahydrobenzothiophene Derivatives

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The thiophene ring, in particular, is a versatile bio-isostere for phenyl rings and its sulfur atom can participate in crucial hydrogen bonding with protein targets, enhancing drug-receptor interactions.[4] Molecular docking, a powerful computational technique, allows for the prediction of the binding modes and affinities of these derivatives with their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.[5][6]

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives. We will focus on their potential as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.[1][7] Upregulation of PDK1 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][7]

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. The protocols provided are designed to be self-validating and are grounded in established scientific literature.

I. Theoretical Framework: The "Why" Behind the "How"

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The primary goal is to identify the most likely binding pose(s) and to estimate the binding affinity, often expressed as a docking score.[8][9] A more negative binding energy generally indicates a more stable protein-ligand complex.[8]

The process involves several key stages, each with its own set of considerations to ensure the reliability of the results:

  • Protein and Ligand Preparation: This is a critical step to ensure that the molecular structures are in a state that is representative of the biological system. This includes adding hydrogen atoms, assigning appropriate charges, and defining rotatable bonds.[10][11][12]

  • Grid Box Generation: A three-dimensional grid is defined around the active site of the protein. This grid is where the docking algorithm will search for favorable binding poses for the ligand.[13]

  • Docking Algorithm: The algorithm systematically explores the conformational space of the ligand within the defined grid box, evaluating the energy of each pose.

  • Scoring Function: A scoring function is used to rank the different poses based on their predicted binding affinity.[9]

  • Post-Docking Analysis: The results are analyzed to identify the best binding poses, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to compare the binding of different ligands.[8][14]

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for a typical molecular docking study.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking results_analysis Results Analysis docking->results_analysis validation Validation results_analysis->validation

Caption: Molecular Docking Workflow from Preparation to Validation.

III. Materials and Software

This protocol utilizes freely available and widely used software in the field of computational drug design.

Software/ResourcePurposeRecommended Tool
Protein Structure3D coordinates of the target proteinProtein Data Bank (PDB)
Ligand Structure2D or 3D structure of the ligandPubChem or ChemDraw/MarvinSketch
Molecular VisualizationViewing and editing molecular structuresPyMOL, UCSF Chimera, or Discovery Studio Visualizer
Docking SoftwarePerforming the molecular dockingAutoDock Vina
Preparation ScriptsPreparing protein and ligand filesAutoDock Tools (ADT)

IV. Detailed Protocols

Protocol 1: Target Protein Preparation (PDK1)

Objective: To prepare the PDK1 protein structure for docking by removing unwanted molecules, adding hydrogens, and assigning charges.

  • Obtain the Protein Structure:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for the human PDK1 structure. A suitable entry is PDB ID: 2Q8H.

    • Download the PDB file.

  • Clean the Protein Structure:

    • Open the downloaded PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[15]

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.[10][12] For 2Q8H, remove the bound ligand and any solvent molecules.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.[12]

  • Prepare the Receptor using AutoDock Tools (ADT):

    • Launch AutoDock Tools.

    • Go to File > Read Molecule and open the cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein molecule.

    • Save the prepared protein in the PDBQT format (.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation (this compound derivative)

Objective: To prepare the ligand structure by generating a 3D conformation, adding hydrogens, assigning charges, and defining rotatable bonds.

  • Obtain or Draw the Ligand Structure:

    • The structure of this compound can be obtained from PubChem (CID: 3034237).

    • Alternatively, draw the 2D structure of your specific derivative using software like ChemDraw or MarvinSketch.[12]

  • Generate a 3D Conformation and Optimize:

    • If you have a 2D structure, use a program like Open Babel or the features within your chemical drawing software to generate a 3D structure.

    • It is crucial to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[12]

  • Prepare the Ligand using AutoDock Tools (ADT):

    • Launch AutoDock Tools.

    • Go to Ligand > Input > Open and select your 3D ligand file (e.g., in .mol2 or .pdb format).

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. This will save the ligand in the required format with information about rotatable bonds.[16]

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To perform the docking of the prepared ligand into the active site of the prepared protein.

  • Grid Box Generation:

    • In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the size and position of this box to encompass the entire binding site of interest. For PDK1 (PDB: 2Q8H), the active site is a well-defined pocket. A good starting point is to center the grid on the co-crystallized ligand from the original PDB file if available, or on key catalytic residues.

    • The dimensions of the grid box (center coordinates and size in x, y, and z) are crucial parameters. Record these values.[13]

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to your prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command: vina --config conf.txt --log log.txt

Protocol 4: Analysis of Docking Results

Objective: To analyze the docking output to determine the binding affinity and visualize the protein-ligand interactions.

  • Examine the Docking Scores:

    • The output file (docking_results.pdbqt) will contain multiple binding poses for your ligand, ranked by their binding affinity in kcal/mol.[8]

    • The log.txt file will also contain a summary of these scores.

    • The top-ranked pose (most negative binding energy) is generally considered the most likely binding mode.

  • Visualize the Binding Poses:

    • Open your prepared protein (protein.pdbqt) and the docking results (docking_results.pdbqt) in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[17]

    • Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for:

      • Hydrogen bonds: These are crucial for specificity and affinity.

      • Hydrophobic interactions: These contribute significantly to the overall binding energy.

      • Pi-stacking and other non-covalent interactions.

  • Root Mean Square Deviation (RMSD):

    • If you are redocking a known inhibitor, calculate the RMSD between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol.[8][18][19]

V. Data Presentation

Summarize your docking results in a clear and concise table.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Residue, Distance Å)
Ligand 1-8.5TYR234, LYS123, ASP345LYS123 (2.8 Å), ASP345 (3.1 Å)
Ligand 2-7.9TYR234, VAL120TYR234 (3.0 Å)
............

VI. Validation of the Docking Protocol

A critical step in any molecular docking study is the validation of the chosen protocol.[20][21] This ensures that the computational model can accurately reproduce experimentally observed binding modes.

Protocol:

  • Obtain a Crystal Structure with a Co-crystallized Ligand: Use the original PDB file (e.g., 2Q8H for PDK1) that contains a known inhibitor.

  • Extract the Ligand: Save the coordinates of the co-crystallized ligand in a separate file.

  • Prepare the Protein and Ligand: Prepare the protein and the extracted ligand using the same protocols described above.

  • Redock the Ligand: Perform the docking of the prepared ligand back into the active site of the protein.

  • Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the RMSD. As mentioned, a value below 2.0 Å indicates a reliable docking protocol.[18][19][22]

VII. Conclusion and Future Perspectives

Molecular docking provides invaluable insights into the potential binding mechanisms of this compound derivatives. The protocols outlined in this guide offer a robust framework for conducting these studies. It is important to remember that docking results are predictive and should ideally be validated by experimental data, such as in vitro enzyme inhibition assays.[6][18] A strong correlation between docking scores and experimental activity (e.g., IC50 values) provides confidence in the predictive power of the computational model for further lead optimization.[6]

VIII. References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Available at: --INVALID-LINK--

  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020). Available at: --INVALID-LINK--

  • How does one prepare proteins for molecular docking? - Quora. (2021). Available at: --INVALID-LINK--

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: --INVALID-LINK--

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). Available at: --INVALID-LINK--

  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.). Available at: --INVALID-LINK--

  • Tutorial – AutoDock Vina. (2020). Available at: --INVALID-LINK--

  • Tutorial: Prepping Molecules - UCSF DOCK. (2025). Available at: --INVALID-LINK--

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). Available at: --INVALID-LINK--

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Available at: --INVALID-LINK--

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Available at: --INVALID-LINK--

  • Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide - Benchchem. (n.d.). Available at: --INVALID-LINK--

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Available at: --INVALID-LINK--

  • How can I validate a docking protocol? - ResearchGate. (2015). Available at: --INVALID-LINK--

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025). Available at: --INVALID-LINK--

  • Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities - PMC - NIH. (n.d.). Available at: --INVALID-LINK--

  • 3.5. Validation of Molecular Docking - Bio-protocol. (n.d.). Available at: --INVALID-LINK--

  • A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity - Benchchem. (n.d.). Available at: --INVALID-LINK--

  • Session 4: Introduction to in silico docking. (n.d.). Available at: --INVALID-LINK--

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing. (2024). Available at: --INVALID-LINK--

  • This compound - Biosynth. (n.d.). Available at: --INVALID-LINK--

  • Molecular docking proteins preparation - ResearchGate. (2019). Available at: --INVALID-LINK--

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Available at: --INVALID-LINK--

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Available at: --INVALID-LINK--

  • Learn Maestro: Preparing protein structures - YouTube. (2024). Available at: --INVALID-LINK--

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer | ACS Omega. (n.d.). Available at: --INVALID-LINK--

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). Available at: --INVALID-LINK--

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024). Available at: --INVALID-LINK--

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024). Available at: --INVALID-LINK--

  • Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations | Request PDF - ResearchGate. (n.d.). Available at: --INVALID-LINK--

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC - NIH. (n.d.). Available at: --INVALID-LINK--

  • (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - ResearchGate. (n.d.). Available at: --INVALID-LINK--

  • Ligand Preparation for Molecular docking #biotech - YouTube. (2025). Available at: --INVALID-LINK--

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.). Available at: --INVALID-LINK--

  • (PDF) Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - ResearchGate. (2021). Available at: --INVALID-LINK--

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC - NIH. (2024). Available at: --INVALID-LINK--

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC - NIH. (n.d.). Available at: --INVALID-LINK--

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PubMed Central. (2022). Available at: --INVALID-LINK--

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023). Available at: --INVALID-LINK--

  • 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice - PubMed. (n.d.). Available at: --INVALID-LINK--

References

use of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid as a scaffold for novel inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid scaffold for the development of novel, potent, and selective inhibitors.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is often a search for molecular frameworks that can be readily synthesized and systematically modified to achieve high affinity and selectivity for a biological target. The 4,5,6,7-tetrahydrobenzo[b]thiophene core is one such "privileged scaffold," a term used to describe molecular structures capable of providing ligands for diverse receptors. Its rigid, three-dimensional architecture and synthetically accessible substitution points make it an ideal starting point for building libraries of compounds aimed at a wide array of biological targets, including enzymes and nuclear receptors.[1]

This application note provides a comprehensive guide for researchers on utilizing this compound as a foundational scaffold for the design and synthesis of novel inhibitors. We will explore the rationale behind its use, detail synthetic derivatization strategies, and provide robust protocols for the biological evaluation of the resulting compounds.

The this compound Scaffold: A Structural Overview

The power of this scaffold lies in its unique combination of structural features. The fusion of a thiophene ring with a saturated cyclohexane ring creates a conformationally constrained system. The carboxylic acid at the 2-position serves as a critical interaction point, often acting as a hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₀O₂S[2]

  • Molecular Weight: 182.24 g/mol [2]

  • CAS Number: 40133-07-1[2][3]

  • Structural Rationale: The scaffold's rigidity reduces the entropic penalty upon binding to a target, while the different regions of the molecule (aromatic thiophene, aliphatic cyclohexane, and the acidic carboxyl group) allow for multi-point interactions with a protein's active site.

Synthesis of the Core Scaffold: The Gewald Reaction

The most common and efficient method for synthesizing the 2-aminotetrahydrobenzo[b]thiophene core, a key precursor to our target scaffold, is the Gewald multicomponent reaction.[4] This reaction involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The resulting 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene can then be hydrolyzed to the corresponding 2-amino-3-carboxylic acid, which can be further modified to obtain the title scaffold.

Gewald_Synthesis Start Cyclohexanone + Malononitrile + Sulfur (S₈) Reaction Gewald Reaction Start->Reaction Reactants Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reaction Catalysis Intermediate 2-Amino-3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophene Reaction->Intermediate Forms Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O, Heat) Intermediate->Hydrolysis Undergoes FinalScaffold 4,5,6,7-Tetrahydrobenzo[b]thiophene- 2-carboxylic acid Precursor Hydrolysis->FinalScaffold Yields

Caption: Workflow for the Gewald synthesis of the core scaffold precursor.

Application Note: Strategies for Inhibitor Library Synthesis

The this compound scaffold offers multiple points for diversification, allowing for a systematic exploration of the chemical space around the core structure to optimize binding and biological activity.

Scaffold_Diversification Scaffold R1 R1: Amide/Ester Formation (Primary diversification point) R1->Scaffold C2 (Carboxylic Acid) R2 R2: Aromatic Substitutions (SAR exploration) R2->Scaffold C3 R3 R3: Alkyl Substitutions (Modulate solubility, metabolism) R3->Scaffold C6

Caption: Key diversification points on the THBTCA scaffold.

C2-Position: Amide Coupling

The carboxylic acid at the C2 position is the most versatile handle for derivatization. Amide bond formation is a robust and well-established method to introduce a vast array of chemical functionalities. The choice of coupling reagent is critical and depends on the scale of the reaction and the nature of the amine coupling partner.

Coupling ReagentAbbreviationUse Case & Rationale
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient and fast. Ideal for difficult couplings or sterically hindered amines. Minimizes racemization.[5]
1,1'-CarbonyldiimidazoleCDICost-effective and generates gaseous byproducts, simplifying purification. Good for parallel synthesis.[5]
Methane-sulfonyl chloride / TriethylamineMsCl / NEt₃Forms a mixed anhydride in situ. A classic, effective method for straightforward amide couplings.[5]

Causality: The selection of a coupling reagent directly impacts reaction efficiency and purity. For example, HATU is often chosen for precious or complex amines because its high reactivity ensures maximum conversion, preserving valuable material.

C3-Position: Building Blocks for SAR

Modifications at the C3-position are crucial for exploring the structure-activity relationship (SAR). Starting with a 2-amino-3-cyano precursor allows for the introduction of various groups via reactions at the amino group before hydrolysis of the nitrile. For instance, acylation of the 2-amino group followed by nitrile hydrolysis and subsequent reactions can build complex structures. Studies have shown that the length and nature of substituents at this position significantly impact biological potency.[5]

C4-C7 Cyclohexane Ring: Modulating Physicochemical Properties

Substituents on the saturated ring can influence the molecule's solubility, metabolic stability, and overall three-dimensional shape.[5] Introducing alkyl groups, for example, can enhance stability against microsomal metabolism.[5] This is typically achieved by starting the Gewald synthesis with a substituted cyclohexanone.

Protocols for Screening and Validation

A successful inhibitor development campaign relies on a robust screening cascade to identify potent and selective compounds.

Screening_Cascade Lib Synthesized Compound Library (Based on THBTCA Scaffold) Primary Primary Screen: Biochemical Assay (e.g., Kinase Inhibition Assay) Lib->Primary Hits Initial Hits (Compounds showing >50% inhibition) Primary->Hits Identifies Dose Dose-Response & IC₅₀ Determination Hits->Dose Secondary Secondary Screen: Cell-Based Assay (Target Engagement & Viability) Dose->Secondary Confirm Potency SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Informs SAR->Lib Guides next synthesis round Lead Lead Candidate(s) SAR->Lead

Caption: A typical workflow for screening novel inhibitors.

Protocol 1: General Procedure for Parallel Amide Synthesis
  • Objective: To efficiently synthesize a library of amide derivatives from the this compound scaffold for primary screening.

  • Rationale: This protocol uses 1,1'-Carbonyldiimidazole (CDI) for its reliability and ease of purification, making it suitable for generating multiple compounds in parallel.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • A diverse library of primary and secondary amines (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Activation: In each well/vial, dissolve this compound in anhydrous DMF. Add CDI (1.1 eq) and stir the mixture at room temperature for 1-2 hours. This step activates the carboxylic acid by forming an acyl-imidazolide intermediate. The reaction can be monitored by the evolution of CO₂ gas.

  • Amine Addition: Add the corresponding amine (1.2 eq) to each reaction mixture.

  • Reaction: Seal the reaction block/vials and stir at room temperature overnight. For less reactive amines, the reaction can be gently heated to 50-60°C.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash chromatography or preparative HPLC, to yield the final amide.

  • Validation: Confirm the structure and purity of each compound using LC-MS and ¹H NMR.

Protocol 2: In Vitro Biochemical Inhibition Assay (Example: PDK1 Kinase Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific enzyme target, such as Pyruvate Dehydrogenase Kinase 1 (PDK1).[6]

  • Rationale: An in vitro enzymatic assay provides a direct measure of a compound's ability to inhibit the target protein, free from the complexities of a cellular environment. Luminescence-based readouts are highly sensitive and have a wide dynamic range.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the PDK1 enzyme and substrate peptide in kinase assay buffer. Add this mix to all wells containing the test compounds.

  • Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for 1 hour. The enzyme will phosphorylate the substrate by transferring a phosphate group from ATP, generating ADP.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step into a luminescent signal via a coupled luciferase reaction. Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Viability and Cytotoxicity Assay
  • Objective: To assess the effect of hit compounds on the viability of cancer cell lines and determine their cytotoxic potential.[6][7]

  • Rationale: This assay is a critical secondary screen. A compound that is potent in a biochemical assay must also be capable of crossing the cell membrane to reach its intracellular target and exert its effect without being generally toxic to the cell.[7][8]

Materials:

  • Human cancer cell line (e.g., HCT-116 for colorectal cancer)[6]

  • Appropriate cell culture medium (e.g., McCoy's 5A) with FBS and antibiotics

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the HCT-116 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a proven and versatile starting point for the development of novel inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By employing a systematic approach that combines targeted synthesis with a robust cascade of biochemical and cell-based assays, researchers can efficiently navigate the path from initial scaffold to potent and selective lead candidates. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this privileged chemical framework.

References

Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this starting material is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

This compound is a bicyclic heterocyclic compound whose derivatives have shown promise in various therapeutic areas. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on downstream applications. They may interfere with reactions, lead to the formation of undesired byproducts, complicate product isolation, and, in the context of drug development, introduce potential toxicities. Therefore, robust and efficient purification strategies are essential.

This guide will detail three primary purification techniques:

  • Acid-Base Extraction: A classical and highly effective method for separating acidic compounds from neutral or basic impurities.

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree of crystalline purity.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular Formula C₉H₁₀O₂S--INVALID-LINK--[1]
Molecular Weight 182.24 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[2]
pKa (predicted) 3.91 ± 0.20--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--

The acidic nature of the carboxylic acid group (pKa ≈ 3.91) is the key to its successful separation from non-acidic impurities using acid-base extraction. Its solid, crystalline nature suggests that recrystallization is a viable and potent purification method.

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be approached systematically. A typical workflow would involve an initial bulk purification by acid-base extraction, followed by a final polishing step using recrystallization. Column chromatography is generally reserved for situations where impurities have similar acidic properties or when separating the desired product from closely related analogs.

Purification_Workflow Crude_Product Crude Product (Containing impurities) Acid_Base_Extraction Acid-Base Extraction (Bulk Purification) Crude_Product->Acid_Base_Extraction Removes neutral & basic impurities Recrystallization Recrystallization (Final Polishing) Acid_Base_Extraction->Recrystallization Removes soluble impurities Column_Chromatography Column Chromatography (For difficult separations) Acid_Base_Extraction->Column_Chromatography If impurities are also acidic Pure_Product Pure 4,5,6,7-tetrahydrobenzo[b]thiophene- 2-carboxylic acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Figure 1. A generalized workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to selectively move it between an organic and an aqueous phase, leaving behind neutral and basic impurities.[3][4]

Principle: The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase. The aqueous phase containing the carboxylate is then separated and acidified, which re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the aqueous solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Extraction with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure generated from the evolution of CO₂ gas.

  • Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (diethyl ether is less dense than water), and the bottom layer will be the aqueous phase containing the sodium salt of the carboxylic acid.

  • Aqueous Layer Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, add a fresh portion of the sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Washing the Organic Layer: The organic layer, which contains neutral and basic impurities, can be washed with brine (saturated NaCl solution) and dried over anhydrous sodium sulfate (Na₂SO₄) for further analysis of the impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~2). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Acid_Base_Extraction_Flowchart start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Pure Product dry->end

Figure 2. Flowchart of the acid-base extraction protocol.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline solids.[5] The key is to select a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection:

The ideal recrystallization solvent for this compound should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the crystals.

Recommended Solvent Systems to Screen:

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely soluble in ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.
Toluene Aromatic compounds often have good solubility in hot toluene and lower solubility when cooled.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Water can be used as an anti-solvent.
Hexane/Ethyl Acetate A non-polar/polar solvent mixture that can be fine-tuned for optimal solubility characteristics.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to a constant weight.

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating mixtures of compounds. For carboxylic acids, special considerations are needed to prevent "streaking" or "tailing" of the compound on the column, which is often caused by the interaction of the acidic proton with the silica gel.

Principle: The crude product is loaded onto a column packed with a stationary phase (typically silica gel). A mobile phase (eluent) is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation. The addition of a small amount of a volatile acid, such as acetic acid, to the eluent can suppress the ionization of the carboxylic acid and lead to sharper peaks and better separation.

Thin-Layer Chromatography (TLC) for Method Development:

Before running a column, it is essential to determine the optimal mobile phase using TLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase Screening: Start with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is 70:30 hexanes:ethyl acetate.

  • Additive: Add a small amount (0.5-1%) of acetic acid to the mobile phase to improve the spot shape and prevent streaking.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Optimal Rf: The ideal mobile phase should give the target compound an Rf (retention factor) of approximately 0.3-0.4.

Experimental Protocol:

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid will also be removed during this process.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound is an irritant. Avoid contact with skin and eyes.[1]

  • Handle all organic solvents and concentrated acids with care, as they are flammable and/or corrosive.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. By understanding the physicochemical properties of this compound and applying the principles of acid-base extraction, recrystallization, and column chromatography, researchers can consistently obtain high-purity material. The detailed protocols provided in this guide serve as a starting point for the development of robust and reliable purification procedures tailored to specific laboratory needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of Tetrahydrobenzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to synthesize 2-amino-4,5,6,7-tetrahydrobenzothiophenes and related structures. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

The Gewald reaction, first reported by Karl Gewald in 1961, is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3] Its operational simplicity and the pharmaceutical importance of its products make it a widely used transformation.[4][5] This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Core Principles: Understanding the "Why"

A successful synthesis hinges on understanding the reaction's mechanistic underpinnings. The Gewald reaction is not a simple mixing of reagents; it's a cascade of distinct chemical events. While the exact sequence can vary with conditions, the generally accepted pathway provides a logical framework for troubleshooting.[6][7][8]

The Reaction Mechanism: A Step-by-Step Breakdown

The synthesis proceeds through three key stages: condensation, sulfur addition, and cyclization/aromatization.

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (e.g., cyclohexanone) and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile). This step forms a crucial α,β-unsaturated nitrile intermediate.[6][7][9]

  • Michael Addition of Sulfur: The base activates elemental sulfur (S₈), which then adds to the β-position of the unsaturated intermediate. This forms a thiolate anion.[7][10]

  • Ring Closure and Tautomerization: The thiolate anion undergoes an intramolecular attack on the cyano group, forming a six-membered imine intermediate.[11] This intermediate then tautomerizes to the stable, aromatic 2-aminothiophene product.[7][11]

Gewald_Mechanism Start Cyclohexanone + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Intermediate (α,β-unsaturated) Start->Knoevenagel + Base - H₂O Sulfur_Adduct Sulfur Adduct (Thiolate anion) Knoevenagel->Sulfur_Adduct + S₈ + Base Cyclized Cyclized Intermediate (Imine) Sulfur_Adduct->Cyclized Intramolecular Attack Product 2-Aminotetrahydro- benzothiophene Cyclized->Product Tautomerization (Aromatization)

Caption: The accepted mechanism of the Gewald reaction.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is the precise role of the base in the Gewald reaction?

The base is arguably the most critical component, acting as a catalyst for multiple steps. It is not simply a scavenger.

  • For Knoevenagel Condensation: It deprotonates the active methylene nitrile, creating a nucleophile that attacks the carbonyl carbon.[11]

  • For Sulfur Addition: It facilitates the nucleophilic attack of the sulfur ring (S₈) onto the Knoevenagel intermediate.[6]

  • For Cyclization: It promotes the final tautomerization to the aromatic thiophene ring.[11] Commonly used bases are secondary amines like morpholine or piperidine, which are highly effective.[6] However, tertiary amines like triethylamine are also used. The choice of base can significantly impact reaction rate and yield.

Q2: Why do some protocols use stoichiometric amounts of base while others are catalytic?

Traditionally, the Gewald reaction uses stoichiometric or even excess amounts of an amine base like morpholine.[5] This is often to ensure all catalytic cycles are running efficiently and to drive the reaction to completion, especially with less reactive substrates. However, recent advances have demonstrated that the reaction can be truly catalytic. For instance, using a conjugate acid-base pair like piperidinium borate allows for significantly lower catalyst loading (e.g., 20 mol%), which simplifies workup and improves the reaction's green profile.[11]

Q3: My ketone is not a simple cyclohexanone. What structural features affect reactivity?

The reactivity of the carbonyl component is paramount.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.

  • Cyclic vs. Acyclic Ketones: Cyclic ketones like cyclohexanone are excellent substrates. Acyclic ketones can also be used, but may be more prone to side reactions like dimerization.[6]

  • Aryl Ketones: Ketones like acetophenone are notoriously sluggish.[12] The electron-donating nature of the aryl group deactivates the carbonyl group towards nucleophilic attack, often leading to very long reaction times or requiring modified procedures.[5][12]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common problems encountered during the synthesis of tetrahydrobenzothiophenes.

Problem 1: Low or No Product Yield

Q: My reaction with cyclohexanone, malononitrile, and sulfur is giving a very low yield. I'm using triethylamine in ethanol. What's going wrong?

This is a classic issue that can stem from several factors. Let's break down the possibilities.

  • Suboptimal Base Choice: While triethylamine works, morpholine is often cited as the superior base for the classic Gewald reaction, leading to higher yields.[12] The reason is likely its dual role as a base and its ability to form a more reactive enamine intermediate with the ketone.

  • Knoevenagel Condensation Failure: The initial condensation is the foundation of the entire sequence. If this step is slow or fails, nothing else can proceed. Using an acid-base catalyst, such as morpholinium acetate, can specifically promote this step and enhance overall yield.[5][6]

  • Insufficient Temperature: The reaction is often run at a slightly elevated temperature (e.g., 50 °C in ethanol) to ensure all steps, particularly the dissolution and activation of sulfur, proceed at a reasonable rate.[6] Room temperature reactions are possible but may require longer times or more optimized conditions.[13]

  • Dimerization of the Intermediate: The α,β-unsaturated nitrile formed in the first step can potentially dimerize, taking it out of the productive reaction pathway.[6] This is often favored if the subsequent sulfur addition and cyclization are slow. Ensuring a sufficient concentration of activated sulfur can help mitigate this.

Solution Workflow:

Troubleshooting_Yield Start Low Yield Issue Check_Base Switch Base: Triethylamine -> Morpholine Start->Check_Base Check_Temp Increase Temperature: RT -> 50-60 °C Check_Base->Check_Temp If still low Check_Catalyst Add Co-catalyst for Knoevenagel Step (e.g., Ammonium Acetate) Check_Temp->Check_Catalyst If still low Consider_TwoStep Consider a Two-Step Procedure Check_Catalyst->Consider_TwoStep For stubborn cases Result Improved Yield Check_Catalyst->Result Consider_TwoStep->Result

Caption: Decision-making workflow for troubleshooting low yields.

Problem 2: Sluggish Reactions with Aryl Ketones

Q: I'm trying to synthesize a 4-aryl-tetrahydrobenzothiophene from an acetophenone derivative, but the reaction takes over 36 hours and the yield is poor. How can I accelerate this?

This is the most common limitation of the one-pot Gewald reaction.[12] The reduced electrophilicity of aryl ketones slows the initial Knoevenagel condensation to a crawl.

  • Adopt a Two-Step, One-Pot Procedure: This is a highly effective strategy. First, run the Knoevenagel condensation between the aryl ketone and the active nitrile under optimized conditions (this may take a few hours). Once this intermediate is formed (confirmable by TLC), then add the elemental sulfur and continue the reaction. This decouples the slow step from the rest of the sequence.[6][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes.[5] The focused heating efficiently overcomes the activation energy barriers, especially for sluggish substrates.[2][14]

  • Mechanochemistry (Ball Milling): For a solvent-free approach, high-speed ball milling has been shown to be effective.[12] The mechanical energy helps drive the reaction, and combining it with thermal heat can further increase the rate significantly. This method can also allow the reaction to be catalytic in base.[12]

Problem 3: Product is Impure and Difficult to Purify

Q: My crude product is a dark, oily mess containing multiple spots on TLC. What are the likely impurities?

Besides unreacted starting materials, several side products can form.

  • Dimerization Products: As mentioned, the Knoevenagel intermediate can dimerize. This is more prevalent in concentrated solutions or when the cyclization step is slow.[6]

  • Thioamides and other Sulfur Byproducts: If the cyclization onto the nitrile is inefficient, the intermediate thiolate can be protonated and potentially lead to other sulfur-containing impurities.

  • Unidentified Colored Impurities: These often arise from complex side reactions involving sulfur at elevated temperatures.

Strategies for Purity:

  • Control Temperature: Avoid excessive heating, which can promote side reactions.

  • Optimize Reagent Stoichiometry: Use a slight excess of the active methylene nitrile and sulfur, but avoid a large excess of base, which can complicate workup.

  • Purification Protocol: After the reaction, washing the crude product with water is a good first step.[12] For many tetrahydrobenzothiophenes, the product will precipitate from the reaction mixture upon cooling or addition of water, allowing for simple filtration. If it remains oily, column chromatography is often necessary.

Optimized Protocols and Data

To achieve the best results, it is essential to select the right conditions for your specific substrates.

Table 1: Comparison of Optimized Conditions for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
MethodCarbonylCatalyst (Amount)SolventTemp (°C)TimeYield (%)Reference
Classic GewaldCyclohexanoneMorpholine (stoichiometric)Ethanol502-4 h75-85%[6]
CatalyticCyclohexanonePiperidinium Borate (20 mol%)Ethanol/Water8020 min96%[11]
Mechanochemicalp-BromoacetophenoneMorpholine (stoichiometric)Solvent-FreeRT (milling)2 h68%[12]
MicrowaveCyclohexanoneDiethylamine (catalytic)None (neat)130 (MW)10 minHigh[2]
Experimental Protocol 1: Optimized One-Pot Synthesis (High-Yielding Ketones)

This protocol is suitable for reactive ketones like cyclohexanone.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10 mmol, 1.0 equiv), ethyl cyanoacetate (10 mmol, 1.0 equiv), and elemental sulfur (10 mmol, 1.0 equiv) in ethanol (20 mL).

  • Add morpholine (10 mmol, 1.0 equiv) to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the mixture into ice-cold water and stir. Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Experimental Protocol 2: Two-Step Procedure (Sluggish Aryl Ketones)

This protocol is adapted for less reactive ketones like acetophenone.

  • Step A (Knoevenagel): In a flask, combine the aryl ketone (10 mmol, 1.0 equiv) and malononitrile (10 mmol, 1.0 equiv) in ethanol (15 mL). Add a catalytic amount of piperidine (1 mmol, 0.1 equiv). Reflux the mixture for 2-6 hours, monitoring for the disappearance of the ketone by TLC.

  • Step B (Thiophene Formation): Cool the mixture to room temperature. Add elemental sulfur (12 mmol, 1.2 equiv) followed by triethylamine (15 mmol, 1.5 equiv).

  • Heat the mixture to 50 °C and stir for an additional 4-8 hours until the Knoevenagel intermediate is consumed (TLC).

  • Cool the reaction, pour into ice water, and collect the precipitated solid. Purify by recrystallization or column chromatography.

References

troubleshooting common problems in 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial Gewald reaction yield for the ethyl ester intermediate is extremely low or fails completely. What are the most common causes and how can I fix this?

A1: A low or non-existent yield in the Gewald aminothiophene synthesis, the cornerstone for this molecule, typically points to issues with one of the three core components: starting materials, reaction conditions, or the catalytic base.

Underlying Causality: The Gewald reaction is a one-pot, multi-component reaction that proceeds through several intermediates. A failure at any step—Knoevenagel condensation, Michael addition of sulfur, or the final cyclization—will halt the entire sequence.

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Cyclohexanone: Ensure it is free from acidic impurities and oxidation byproducts. Distillation of aged cyclohexanone is recommended.

    • Ethyl 2-cyanoacetate: This reagent can hydrolyze over time. Use a freshly opened bottle or distill under reduced pressure.

    • Sulfur: Use finely powdered elemental sulfur. If the powder has formed clumps, grind it before use to ensure maximum surface area and reactivity.

    • Stoichiometry: A common molar ratio is 1:1:1.1 for cyclohexanone, ethyl 2-cyanoacetate, and sulfur, respectively. An excess of sulfur can sometimes lead to polysulfide byproducts.

  • Catalyst and Solvent Choice:

    • The choice of amine catalyst is critical. Morpholine is widely cited as being highly effective for this specific transformation due to its optimal basicity (pKa ~8.3) which promotes the initial Knoevenagel condensation without favoring side reactions.

    • The reaction is often performed in an alcohol solvent like ethanol or methanol, which aids in dissolving the reactants and the intermediate thiolate.

  • Temperature Control:

    • The reaction is typically exothermic. The initial phase should be controlled to maintain a gentle reflux, often around 45-55 °C. Overheating can lead to the decomposition of intermediates and the formation of tar-like byproducts.

    • A runaway reaction is a common failure mode. Add the catalyst dropwise to the mixture of the other reactants to maintain control.

Workflow for Optimizing the Gewald Reaction:

cluster_start cluster_reagents Step 1: Reagent Check cluster_conditions Step 2: Reaction Conditions cluster_outcome start Low or No Yield in Gewald Reaction reagent_check Verify Purity & Stoichiometry (Cyclohexanone, Cyanoacetate, Sulfur) start->reagent_check Initiate Troubleshooting distill Distill Cyclohexanone & Cyanoacetate if old reagent_check->distill grind_sulfur Grind Sulfur to fine powder reagent_check->grind_sulfur conditions_check Review Catalyst & Temperature distill->conditions_check grind_sulfur->conditions_check catalyst Use Morpholine as catalyst (0.1-0.2 eq.) conditions_check->catalyst temp_control Maintain 45-55 °C Add catalyst dropwise conditions_check->temp_control success Yield Improved catalyst->success Implement Changes temp_control->success Implement Changes

Caption: Troubleshooting workflow for low yield in the Gewald synthesis step.

Q2: I've successfully synthesized the ethyl ester, but the subsequent hydrolysis to the carboxylic acid is incomplete or results in a messy product. What's going wrong?

A2: The hydrolysis of the sterically hindered ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate presents a common challenge. Incomplete reaction or harsh conditions leading to decomposition are the primary failure modes.

Underlying Causality: The ester group is adjacent to a bulky tetrahydrobenzo ring and ortho to an amino group, which can hinder the approach of the hydroxide nucleophile. Furthermore, the thiophene ring can be sensitive to strongly acidic or basic conditions at high temperatures, potentially leading to ring-opening or other degradation pathways.

Troubleshooting Protocol:

  • Choice of Hydrolysis Conditions:

    • Standard Saponification: A common method is refluxing with an excess of NaOH or KOH in an aqueous alcohol solution (e.g., ethanol/water). If this fails, the issue is likely either insufficient reaction time or temperature.

    • Phase-Transfer Catalysis: For particularly stubborn esters, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate. The PTC helps transport the hydroxide ion into the organic phase where the ester is more soluble.

  • Optimizing the Reaction:

    • Temperature and Time: Gradually increase the reflux time. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ester spot has completely disappeared. A typical timeframe can be anywhere from 4 to 24 hours.

    • Solvent System: Using a higher-boiling point solvent like ethylene glycol can allow for higher reaction temperatures, which may be necessary to overcome the activation energy for hydrolysis.

Recommended Hydrolysis Protocol:

ParameterStandard ProtocolHigh-Temp Protocol
Base Potassium Hydroxide (KOH)Potassium Hydroxide (KOH)
Solvent Ethanol / Water (4:1)Ethylene Glycol
Temperature Reflux (~80 °C)120-140 °C
Time 6-12 hours4-8 hours
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)TLC
  • Work-up Procedure:

    • After hydrolysis, the reaction mixture will contain the carboxylate salt. A common mistake is improper acidification.

    • Cool the reaction mixture in an ice bath before acidifying.

    • Acidify slowly with a cold, dilute acid (e.g., 2M HCl) until the pH is around 2-3. This will precipitate the carboxylic acid.

    • Rapid or hot acidification can cause the product to oil out or decompose.

    • Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and then dry under vacuum.

Q3: My final product is difficult to purify and appears contaminated with a yellow, sulfurous-smelling impurity. What is this and how do I remove it?

A3: The likely contaminant is unreacted elemental sulfur or a polysulfide byproduct. This is a very common issue in Gewald syntheses, arising from using a slight excess of sulfur and its partial solubility in the reaction medium.

Underlying Causality: Elemental sulfur (S8) can become trapped within the crystalline lattice of the product upon precipitation or crystallization. Its yellow color and characteristic smell are strong indicators of its presence.

Purification Protocol:

  • Initial Removal from the Ester: It is far easier to remove sulfur from the ethyl ester intermediate than from the final carboxylic acid.

    • Hot Filtration: After the Gewald reaction is complete, but before workup, some protocols recommend a hot filtration of the reaction mixture to remove any undissolved sulfur.

    • Crystallization: The most effective method is recrystallization of the crude ethyl ester. A solvent system like ethanol or isopropanol is often effective. The ester will crystallize upon cooling, while the bulk of the elemental sulfur remains in the solution.

  • Purification of the Final Carboxylic Acid:

    • Recrystallization: If the final acid is contaminated, recrystallization is the best approach. Suitable solvents include acetic acid, ethanol, or toluene.

    • Sodium Bisulfite Wash: A wash with a sodium bisulfite (NaHSO3) solution during the work-up can help to remove residual sulfur by forming soluble thiosulfate salts. After acidifying to precipitate the carboxylic acid, wash the crude solid with a dilute NaHSO3 solution before the final water wash.

Visualizing the Purification Strategy:

start Crude Product (Contaminated with Sulfur) decision Is the product the ester or the final acid? start->decision ester_path Purify Ester Intermediate decision->ester_path Ester acid_path Purify Final Carboxylic Acid decision->acid_path Acid recryst_ester Recrystallize from Ethanol/Isopropanol ester_path->recryst_ester recryst_acid Recrystallize from Acetic Acid/Toluene acid_path->recryst_acid bisulfite_wash Wash with aq. NaHSO3 solution acid_path->bisulfite_wash hydrolysis Proceed to Hydrolysis recryst_ester->hydrolysis pure_product Pure Carboxylic Acid hydrolysis->pure_product recryst_acid->pure_product bisulfite_wash->pure_product

Caption: Decision tree for purifying sulfur contaminants.

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into the mechanistic underpinnings of the synthetic route and provide actionable, field-proven troubleshooting advice.

The synthesis of this compound is typically achieved via a two-step process:

  • Gewald Three-Component Reaction: A one-pot synthesis to form the ethyl ester intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction involves cyclohexanone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base.[1][2]

  • Saponification and Decarboxylation: Hydrolysis of the resulting ester to the carboxylate salt, followed by acidification to yield the final carboxylic acid product.[3]

This guide is structured to address specific issues you may encounter in both stages of this synthesis.

Part 1: The Gewald Reaction for the Thiophene Intermediate

The Gewald reaction is a powerful multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[4] It begins with a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5][6][7]

Visualizing the Core Synthesis Pathway

Synthesis_Pathway Fig. 1: Overall Synthesis Scheme cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Saponification & Acidification Cyclohexanone Cyclohexanone ThiopheneEster Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate Cyclohexanone->ThiopheneEster EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->ThiopheneEster Sulfur Sulfur (S8) Sulfur->ThiopheneEster Base Base (e.g., Morpholine) Base->ThiopheneEster catalyst Base_Sapon 1. NaOH / EtOH, Heat ThiopheneEster->Base_Sapon Hydrolysis Acid_Workup 2. HCl (aq) Base_Sapon->Acid_Workup Protonation FinalProduct 4,5,6,7-Tetrahydrobenzo[b] thiophene-2-carboxylic acid Acid_Workup->FinalProduct

Caption: Overall synthesis scheme for the target molecule.

Frequently Asked Questions & Troubleshooting the Gewald Reaction

Question 1: My Gewald reaction has a very low yield or failed completely. What are the likely causes?

This is the most common issue and can be traced back to several critical parameters. Let's diagnose it systematically.

The initial condensation between cyclohexanone and ethyl cyanoacetate is base-catalyzed and reversible.[1] If this equilibrium is not driven forward, the subsequent steps cannot occur.

  • Expert Insight: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for this specific condensation, as they can also play a role in activating the elemental sulfur.[8]

  • Troubleshooting Steps:

    • Base Selection: If using triethylamine, consider switching to morpholine (typically 10-20 mol%).

    • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, if yields are persistently low, performing the reaction in a setup with a Dean-Stark trap can improve the yield of the initial condensation product.[8]

Elemental sulfur (S₈) must be activated and incorporated. Its poor solubility can be a limiting factor.

  • Expert Insight: The reaction temperature and solvent play a pivotal role. The goal is to enhance sulfur's solubility and reactivity without promoting side reactions.

  • Troubleshooting Steps:

    • Solvent Choice: Polar protic solvents like ethanol or methanol are generally preferred as they facilitate the solubility of sulfur and the reaction intermediates.[9] Dimethylformamide (DMF) is also an effective, albeit higher-boiling, option.[10]

    • Temperature Control: Gently heating the reaction mixture to 40-60 °C is often optimal.[8] Temperatures that are too high can lead to decomposition and the formation of tar-like byproducts, while room temperature may be too slow.

    • Sulfur Quality: Use finely powdered sulfur to maximize surface area and dispersion.[11]

  • Expert Insight: The reaction is sensitive to the molar ratios of the reactants. A slight excess of sulfur is common, but a large excess can complicate purification.

  • Troubleshooting Steps:

    • Verify Purity: Ensure cyclohexanone and ethyl cyanoacetate are pure and free of significant water contamination.

    • Check Ratios: A typical molar ratio is 1:1:1.2 for cyclohexanone : ethyl cyanoacetate : sulfur.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Gewald Start Low / No Yield in Gewald Reaction TLC Analyze Crude Reaction by TLC Start->TLC SM_Present Starting Materials (Ketone/Nitrile) Dominate? TLC->SM_Present SideProducts Complex Mixture of Unidentified Spots? TLC->SideProducts No Starting Material CheckBase Action: Verify Base (Switch to Morpholine) & Temperature (40-50°C) SM_Present->CheckBase Yes CheckSulfur Action: Use Finely Powdered Sulfur. Ensure Proper Solvent (EtOH/MeOH). SM_Present->CheckSulfur No Success Yield Improved CheckBase->Success CheckSulfur->Success TempTooHigh Action: Lower Reaction Temperature to 40°C. Check for Hotspots. SideProducts->TempTooHigh Yes TempTooHigh->Success

Caption: Decision tree for troubleshooting a low-yielding Gewald reaction.

Question 2: My product precipitated from the reaction, but it's an impure, oily solid. How can I improve isolation?
  • Expert Insight: The thiophene ester product is often a solid that can crystallize directly from the reaction mixture upon cooling. However, if the reaction is incomplete or if side products have formed, it may crash out as an oil or an impure solid.

  • Troubleshooting Steps:

    • Controlled Precipitation: After the reaction is complete (monitored by TLC), allow it to cool slowly to room temperature, then cool further in an ice bath. Rapid cooling can trap impurities.

    • Trituration: If an oil or sticky solid is obtained, decant the solvent. Add a small amount of cold ethanol or hexane and vigorously stir or sonicate. This can often induce crystallization of the desired product, while impurities remain dissolved.

    • Recrystallization: The most robust purification method. Ethanol is a common and effective solvent for recrystallizing the ethyl ester intermediate.

Part 2: Saponification and Final Product Isolation

The second stage involves the hydrolysis of the ester to the carboxylic acid. This is a standard saponification reaction.[12][13] The process is driven to completion because the final deprotonation of the carboxylic acid by the base (e.g., NaOH) is essentially irreversible.[14]

Question 3: The saponification seems incomplete, or I am recovering starting ester after acidification. Why?
  • Expert Insight: Saponification requires at least one molar equivalent of base to react with the ester and a second equivalent to deprotonate the resulting carboxylic acid. To ensure the reaction goes to completion, a significant excess of base (2.5-3.0 equivalents) is recommended.

  • Troubleshooting Steps:

    • Increase Base: Use at least 2.5 equivalents of NaOH or KOH.

    • Extend Reaction Time/Increase Temperature: Refluxing in ethanol for 4-8 hours is typical.[3] Monitor the reaction by TLC (using a more polar eluent to see the carboxylate spot at the baseline) until all the starting ester has been consumed.

  • Expert Insight: While the tetrahydrobenzothiophene system is not exceptionally hindered, inefficient hydrolysis can sometimes be an issue.

  • Troubleshooting Steps:

    • Solvent Choice: Using a co-solvent system like THF/water or dioxane/water with LiOH or NaOH can improve solubility and reaction rates.[12]

Question 4: After acidification, my final product is difficult to purify. What should I do?
  • Expert Insight: The carboxylic acid product should precipitate from the aqueous solution upon acidification to a low pH (typically pH 1-2). If it oils out or is contaminated, the issue may stem from impurities carried over from the Gewald reaction.

  • Troubleshooting Steps:

    • Purify the Intermediate: The most reliable path to a clean final product is to rigorously purify the ester intermediate from the Gewald reaction by recrystallization before proceeding to the saponification step.

    • Aqueous Wash: Before acidification, perform an extraction. After removing the ethanol under reduced pressure, dissolve the residue in water and wash with a non-polar organic solvent like ether or ethyl acetate. This will remove any non-polar, non-acidic impurities. Then, acidify the aqueous layer to precipitate your clean product.

    • Final Recrystallization: The final carboxylic acid can be recrystallized from solvents like ethanol/water or acetic acid.

Summary of Optimized Reaction Parameters

ParameterStage 1: Gewald ReactionStage 2: Saponification
Key Reagents Cyclohexanone, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Solvent Ethanol or Methanol[9]Ethanol / Water
Catalyst/Reagent Morpholine (10-20 mol%)[8]NaOH (2.5 - 3.0 equiv.)[3]
Temperature 40 - 60 °C[8]Reflux (approx. 80 °C)[3]
Typical Time 2 - 24 hours4 - 8 hours
Workup/Purification Cool, filter, and recrystallize from ethanolAcidify (pH 1-2), filter, wash with water, recrystallize

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[8]

  • Add ethanol (25 mL) as the solvent.

  • Add morpholine (2 mmol, 20 mol%) as the base catalyst.[8]

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature, followed by an ice bath for 30 minutes.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from hot ethanol to obtain pure white or pale-yellow crystals.

Protocol 2: Synthesis of this compound
  • Suspend the purified ester intermediate (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (25 mmol) in water (10 mL).

  • Heat the mixture to reflux and maintain for 6 hours, monitoring by TLC for the disappearance of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted ester or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting white precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

References

Technical Support Center: Synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. My aim is to provide not just procedural instructions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

The primary route to this scaffold is the versatile Gewald aminothiophene synthesis, a multi-component reaction that is elegant in its conception but can be prone to specific side reactions if not properly controlled.[1][2][3] This guide will focus on troubleshooting the Gewald synthesis and the subsequent hydrolysis to the target carboxylic acid.

Troubleshooting Guide: The Gewald Reaction Stage

The Gewald reaction is a one-pot synthesis that combines a ketone (cyclohexanone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur with a base catalyst to form a 2-aminothiophene.[1][3] The reaction initiates with a Knoevenagel condensation, followed by the addition of sulfur and a cyclization/aromatization sequence.[3][4]

dot

References

Technical Support Center: Optimization of Solvent Systems for Recrystallization of Tetrahydrobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrahydrobenzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing recrystallization processes. Recrystallization is a powerful technique for purification, but its success is critically dependent on the judicious selection of a solvent system. This document provides a blend of theoretical principles and field-proven troubleshooting advice to address common challenges encountered during the crystallization of this important class of compounds.

Section 1: Foundational Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent will exhibit high solubility for the tetrahydrobenzothiophene derivative at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should generally match that of the solute.[3] Tetrahydrobenzothiophene derivatives, being largely non-polar to moderately polar, often recrystallize well from organic solvents or binary mixtures.[4][5]

Several factors beyond simple solubility must be considered for an optimal solvent system:

  • Reactivity: The solvent must be chemically inert with respect to the tetrahydrobenzothiophene derivative.[3]

  • Boiling Point: A relatively low boiling point (generally below 100°C) is preferred to facilitate easy removal from the purified crystals.[4] However, very volatile solvents can be difficult to handle and may evaporate too quickly.[4][6]

  • Toxicity and Cost: For process scale-up, low toxicity and cost are significant considerations.[4]

  • Crystal Habit Modification: The choice of solvent can significantly influence the crystal shape (habit), which in turn affects downstream processing like filtration and drying.[7][8][9] Solute-solvent interactions at different crystal faces can either enhance or inhibit growth in specific directions.[8][9]

  • Polymorphism: The solvent can also influence the crystalline form (polymorph) of the final product.[10][11][12] Different polymorphs can have distinct physicochemical properties, including solubility and bioavailability, which are critical in pharmaceutical development.[10][11][13]

Commonly Employed Solvent Systems

For tetrahydrobenzothiophene derivatives, a range of solvents can be effective, often used as single solvents or in binary mixtures.[14]

Solvent/SystemPolarityBoiling Point (°C)Comments
Hexane/HeptaneNon-polar69 / 98Good for non-polar derivatives, often used as an anti-solvent.[4]
TolueneNon-polar111Higher boiling point, can be effective for less soluble compounds.[4]
Ethyl AcetatePolar aprotic77A versatile solvent for moderately polar compounds.[4][15]
AcetonePolar aprotic56A good solvent, but its low boiling point can be a drawback.[3][4]
Ethanol/MethanolPolar protic78 / 65Effective for more polar derivatives, often used in combination with water.[4][15]
Dichloromethane (DCM)Polar aprotic40Often too volatile for ideal recrystallization but can be used in solvent/anti-solvent systems.[6]
Binary Mixtures (e.g., Hexane/Ethyl Acetate, Methanol/Water)VariableVariableOffers fine-tuned control over solubility and is often key to successful recrystallization.[14][15]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of tetrahydrobenzothiophene derivatives in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is too non-polar for your derivative.

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces between the solvent and your compound, preventing dissolution.

  • Solution:

    • Select a More Polar Solvent: Refer to a solvent polarity chart and choose a solvent with higher polarity. For instance, if you are using hexane, try switching to toluene or ethyl acetate.

    • Use a Co-solvent System: If your compound is partially soluble, you can add a more polar, miscible solvent (a "good" solvent) dropwise to the hot suspension until dissolution is achieved.[1] Common miscible pairs include hexane/ethyl acetate and ethanol/water.[2][15]

Q2: My compound "oils out" upon cooling instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid.[16][17] This is common for low-melting point solids or when the solution is too concentrated.

  • Causality: The high concentration of the solute upon cooling leads to supersaturation at a temperature where the compound is still molten.

  • Solutions:

    • Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil, add more of the same solvent to dilute the solution, and then allow it to cool slowly.[17][18]

    • Slow Down the Cooling Rate: Rapid cooling encourages oiling out.[19] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[18]

    • Change the Solvent System: A different solvent or solvent pair may have a lower solubility for your compound at a given temperature, preventing the high level of supersaturation that leads to oiling out.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.[17][19]

Q3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that can arise from a few different causes.

  • Causality:

    • Excess Solvent: The most frequent reason is the use of too much solvent, meaning the solution is not saturated at the lower temperature.[19]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should, and requires a nucleation event to initiate crystallization.[19]

  • Solutions (in order of application):

    • Induce Nucleation:

      • Scratching: Scratch the inner surface of the flask with a glass rod.[19][20] The microscopic scratches provide a surface for crystal growth.

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[19][20] This provides a template for crystal lattice formation. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod in the solution and allowing the solvent to evaporate, then re-introducing the rod.[18]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[19]

    • Use an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.[21]

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Causality:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield.[18]

    • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound at low temperatures.

    • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

    • Mother Liquor Analysis: If you suspect significant product loss, you can concentrate the mother liquor by evaporation and see if a second crop of crystals forms. Be aware that this second crop may be less pure.

    • Re-evaluate the Solvent System: A different solvent or a binary mixture might provide a better solubility profile, with lower solubility at cold temperatures.

Q5: The purified crystals are colored, but the pure compound should be colorless. How do I remove the colored impurity?

A5: Colored impurities can often be removed by treatment with activated carbon.

  • Causality: Highly conjugated organic molecules, often present as byproducts, can impart color to the sample.

  • Solution:

    • Dissolve the impure compound in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent boiling over. It is best to cool the solution slightly before adding the carbon and then reheat it.

    • Boil the solution with the activated carbon for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot gravity filtration to remove the activated carbon.[20] The filtrate should be colorless.

    • Allow the filtered solution to cool and crystallize as usual.[20]

Section 3: Experimental Protocols & Workflows

Protocol 1: Single Solvent Screening

This protocol is designed to rapidly identify a suitable single solvent for recrystallization.

  • Place approximately 20-30 mg of the crude tetrahydrobenzothiophene derivative into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, agitating after each drop. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a binary system.

  • If the compound is insoluble or sparingly soluble at room temperature, begin heating the test tube in a water or sand bath.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.

Protocol 2: Binary Solvent (Co-solvent) System Optimization

This protocol is for situations where no single solvent is ideal. A binary system consists of a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble.[1][2]

  • Dissolve the crude tetrahydrobenzothiophene derivative in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (the cloud point).[21] The two solvents must be miscible.[1][2]

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Workflow Diagrams

Solvent_Selection_Workflow start Start: Crude Tetrahydrobenzothiophene Derivative solubility_test Perform Single Solvent Screening (Protocol 1) start->solubility_test is_suitable Ideal Solvent Found? solubility_test->is_suitable single_recrystallization Perform Single Solvent Recrystallization is_suitable->single_recrystallization  Yes binary_test Select Miscible Solvent Pair (Good/Bad) is_suitable->binary_test No   end End: Purified Crystals single_recrystallization->end troubleshoot Troubleshoot (Oiling out, No Crystals, etc.) single_recrystallization->troubleshoot binary_recrystallization Optimize Binary Solvent System (Protocol 2) binary_test->binary_recrystallization binary_recrystallization->end binary_recrystallization->troubleshoot

Troubleshooting_Workflow start Recrystallization Attempted problem Problem Encountered? start->problem success Successful Crystallization problem->success No oiling_out Compound Oiled Out? problem->oiling_out Yes no_crystals No Crystals Formed? oiling_out->no_crystals No add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes check_cooling Ensure Thorough Cooling, Concentrate Mother Liquor low_yield->check_cooling Yes reduce_volume Reduce Solvent Volume induce_nucleation->reduce_volume Fails

References

Technical Support Center: Strategies for Solubilizing 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical techniques to ensure reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility issues of this compound. Understanding these principles is the first step toward effective troubleshooting.

Q1: Why does my this compound precipitate when I add it to aqueous assay buffer?

A: This common phenomenon, often called "solvent-shift precipitation," occurs due to the compound's specific chemical properties.[1][2] this compound has a molecular structure with a significant nonpolar, hydrocarbon-rich region (the tetrahydrobenzothiophene core) and a single polar, ionizable group (the carboxylic acid).[3][4] While it dissolves readily in organic solvents like DMSO, this environment is drastically different from your aqueous assay buffer. When a concentrated DMSO stock is diluted into the buffer, the solvent polarity shifts dramatically, causing the compound's solubility to plummet and the molecules to aggregate and precipitate out of the solution.[1]

Q2: How does pH fundamentally alter the solubility of this compound?

A: The carboxylic acid group (-COOH) is the key to understanding its pH-dependent solubility.[5][6] At acidic or neutral pH, the group remains protonated (uncharged), making the entire molecule predominantly hydrophobic and thus poorly soluble in water.[7] However, in a basic or alkaline environment (high pH), the carboxylic acid loses a proton (H+) to become a negatively charged carboxylate ion (-COO⁻).[6][7] This charge dramatically increases the molecule's polarity, allowing for strong, favorable ion-dipole interactions with water molecules and leading to significantly enhanced solubility.[7][8] The transition between these two states is governed by the compound's pKa, which for many carboxylic acids is in the range of 3-5.[9][10]

Q3: My stock solution in 100% DMSO is perfectly clear. Why doesn't that guarantee solubility in my final assay?

A: A clear DMSO stock only confirms solubility in a nonpolar, aprotic solvent. It does not predict the compound's behavior in a predominantly aqueous environment.[1][11] The issue is one of kinetic versus thermodynamic solubility. When you dilute the DMSO stock into buffer, you create a supersaturated aqueous solution for a brief moment. The compound is thermodynamically unstable in this state and will seek its lowest energy state, which is often to precipitate out.[1][12] Achieving a clear final solution requires that the final concentration is below the compound's maximum thermodynamic solubility in that specific buffer.

Q4: What is the maximum recommended final concentration of DMSO in my assay, and why is it important?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard, with ≤ 0.5% being preferable for sensitive cell-based assays.[1] There are two critical reasons for this limit:

  • Biological Interference: Higher concentrations of DMSO can exert toxic or off-target effects on biological systems (e.g., cells, enzymes), which can confound your results and lead to false positives or negatives.[1][13][14]

  • Solubility Issues: While counterintuitive, high concentrations of DMSO in the final solution can sometimes increase the risk of precipitation for certain molecules as it alters the overall properties of the aqueous solvent.[1]

It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure valid comparisons.[1]

Section 2: Systematic Troubleshooting Workflow

Before attempting advanced solubilization techniques, it is essential to systematically diagnose the problem. This workflow provides a logical progression from identifying the solubility limit to selecting an appropriate solution.

G cluster_0 cluster_1 cluster_2 start Precipitation Observed in Assay sol_limit Determine Max Solubility in Assay Buffer start->sol_limit First Step is_conc_too_high Is Assay [C] > Max Soluble [C]? sol_limit->is_conc_too_high lower_conc Option 1: Lower Assay Concentration is_conc_too_high->lower_conc Yes choose_method Option 2: Enhance Solubility is_conc_too_high->choose_method No, need higher [C] ph_compat Is pH Adjustment Compatible with Assay? choose_method->ph_compat protocol1 Use pH Adjustment (Protocol 1) ph_compat->protocol1 Yes protocol3 Use Cyclodextrins (Protocol 3) ph_compat->protocol3 No protocol2 Optimize Co-Solvent Dilution (Protocol 2) protocol3->protocol2 If still issues or for method optimization

Caption: A decision-making workflow for troubleshooting compound precipitation.

Solubilization Strategy Comparison

The table below summarizes the primary methods detailed in this guide. Use it to select the most appropriate strategy for your specific experimental context.

StrategyPrinciple of ActionAdvantagesDisadvantages & ConsiderationsBest For
pH Adjustment Increases pH to deprotonate the carboxylic acid to a more soluble carboxylate salt.[6][8]Simple, cost-effective, avoids organic co-solvents.The final pH must be compatible with the biological system (cells, enzymes). May not be suitable for all assays.Enzyme assays, biochemical screens where pH can be controlled above 7.0.
Co-Solvent (DMSO) Maintains a small percentage of organic solvent in the final solution to aid solubility.[15]Widely used, compatible with high-throughput screening automation.Final concentration must be low (≤0.5%) to avoid artifacts.[1][13] Improper dilution can still cause precipitation.Virtually all assay types, especially as a first-line approach.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic compound within its core, presenting a hydrophilic exterior to the aqueous solvent.[16][17]Can create true aqueous stock solutions, eliminating organic solvents. Generally low cytotoxicity.[13]May alter the free concentration of the compound, potentially affecting potency (IC50). Requires empirical testing.Cell-based assays, experiments sensitive to organic solvents, in vivo formulation development.
Lipid-Based Formulations Incorporates the drug into lipid carriers like micelles or emulsions.[18][19]Mimics in vivo drug absorption processes, can significantly enhance apparent solubility.[20]Complex formulations, not suitable for most standard in vitro biochemical or cell-based assays.Specialized in vitro digestion models, oral bioavailability and PK studies.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the most effective solubilization techniques.

Protocol 1: Basic Solubilization via pH Adjustment

This method leverages the acidic nature of the compound to create a soluble salt.

Materials:

  • This compound powder

  • 10 mM NaOH solution, sterile

  • Assay buffer (e.g., PBS, TRIS)

  • Calibrated pH meter

Methodology:

  • Prepare Alkaline Stock Solution:

    • Instead of DMSO, weigh out the compound and dissolve it in a 10 mM NaOH solution to create a concentrated stock (e.g., 10 mM). The hydroxide ions will deprotonate the carboxylic acid, forming the soluble sodium salt.

    • Gently vortex or sonicate until fully dissolved. The solution should be clear.

  • Buffer pH Control:

    • Ensure your final assay buffer has sufficient buffering capacity to handle the addition of the alkaline stock without a significant pH shift. A buffer concentration of 25-50 mM is typical.

  • Dilution:

    • Perform serial dilutions of your alkaline stock in the assay buffer to achieve your desired final concentrations.

  • Verification (Critical):

    • After adding the highest concentration of your compound stock to the assay buffer, immediately measure the final pH.

    • Confirm that the pH remains within the acceptable physiological range for your assay (e.g., 7.2-7.4 for most cell-based assays). If the pH has shifted unacceptably, a stronger buffer or a different method is required.

Protocol 2: Optimized Co-Solvent (DMSO) Dilution Technique

This protocol is designed to minimize solvent-shift precipitation when using DMSO.

Materials:

  • High-concentration stock of the compound in 100% DMSO (e.g., 20-50 mM)

  • Assay buffer, pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays)

  • Vortex mixer

Methodology:

  • Calculate Dilutions: Determine the volume of DMSO stock required for your highest concentration, ensuring the final DMSO percentage does not exceed 0.5%.[1]

  • Prepare Intermediate Dilution (Optional but Recommended): For very high stock concentrations, first perform a 1:10 intermediate dilution in 100% DMSO. This reduces the concentration gradient in the final step.

  • The "Vortex-Dilution" Step:

    • Place the tube containing the pre-warmed assay buffer on a vortex mixer set to a medium speed (gentle, continuous agitation).

    • While the buffer is vortexing, slowly add the calculated volume of the DMSO stock solution dropwise into the vortex.[21]

    • This technique rapidly disperses the DMSO stock, preventing localized high concentrations that trigger precipitation.

  • Final Mix & Immediate Use:

    • Briefly continue vortexing for 5-10 seconds to ensure homogeneity.

    • Use the prepared solution immediately, as some compounds may precipitate over time even when initially soluble.[21]

Protocol 3: Advanced Solubilization using Cyclodextrins

This method is excellent for sensitive assays where organic solvents are a concern. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Aqueous Environment cluster_1 cluster_2 Soluble Inclusion Complex compound Hydrophobic Compound precipitate Precipitation plus + water1 H₂O water2 H₂O water3 H₂O cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow complex Cyclodextrin (Hydrophilic Exterior) compound_in Compound (Interior) water4 H₂O water5 H₂O water6 H₂O

Caption: Mechanism of cyclodextrin-mediated solubilization.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile filter

Methodology:

  • Prepare Cyclodextrin Solution:

    • Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.

  • Create the Complex:

    • Add an excess amount of the compound powder to the HP-β-CD solution. The goal is to create a saturated solution.

    • Seal the container and allow it to stir at room temperature for 24-48 hours. This extended time allows for the efficient formation of the inclusion complex.

  • Isolate the Soluble Fraction:

    • After stirring, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved compound.

  • Sterilize and Quantify:

    • Carefully collect the clear supernatant. This is your aqueous stock solution of the compound/cyclodextrin complex.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Crucially, you must determine the actual concentration of the compound in this stock solution using an analytical method like HPLC-UV or LC-MS. Do not assume all the added compound is dissolved.

  • Assay Use:

    • Use the quantified aqueous stock for serial dilutions directly in your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD as your highest treatment dose.

References

Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-kilogram production of this important intermediate. We will delve into the critical aspects of the synthetic process, from reaction optimization to final purification, with a focus on safety, efficiency, and scalability.

Part 1: Synthesis Pathway Overview

The most common and industrially viable route to this compound involves a two-step process:

  • Gewald Aminothiophene Synthesis: A multi-component reaction between cyclohexanone, an active methylene nitrile (typically ethyl cyanoacetate or malononitrile), and elemental sulfur to form the corresponding 2-aminothiophene intermediate.[1][2][3][4]

  • Saponification: Hydrolysis of the ester or nitrile group at the C2 position to yield the final carboxylic acid.[5][6][7]

This guide will address potential issues in both stages of this synthesis.

Part 2: Troubleshooting and FAQs

Gewald Reaction Stage

Question 1: My Gewald reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a sluggish Gewald reaction during scale-up. Let's break down the common culprits and their solutions:

  • Insufficient Mixing: On a larger scale, ensuring homogenous mixing of the reactants (cyclohexanone, cyanoacetate, sulfur, and base) is critical. Inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction rate.

    • Troubleshooting:

      • Use an overhead stirrer with a properly sized impeller to ensure good vortexing and mixing.

      • Consider a baffled reactor to improve turbulence and prevent stratification of the reaction mixture.

  • Inappropriate Base Selection or Stoichiometry: The choice and amount of base are crucial for the initial Knoevenagel condensation step.[4][8]

    • Troubleshooting:

      • While morpholine or piperidine are commonly used, consider exploring other bases like pyrrolidine or catalytic amounts of piperidinium borate which have shown excellent yields.[8]

      • Ensure the molar ratio of the base is optimized. Stoichiometric amounts are often used, but catalytic systems are being developed.[1]

  • Poor Temperature Control: The Gewald reaction is exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9][10][11] This can lead to thermal runaway if not properly managed.

    • Troubleshooting:

      • Use a reactor with a jacketed cooling system and a reliable temperature probe to monitor the internal reaction temperature.[9]

      • Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[10]

  • Sulfur Particle Size and Quality: The reactivity of elemental sulfur can be influenced by its particle size and allotropic form.

    • Troubleshooting:

      • Use finely powdered sulfur to maximize its surface area and reactivity.

      • Ensure the sulfur is of high purity and free of inhibitors.

Question 2: I am observing significant side product formation in my large-scale Gewald reaction. How can I improve the selectivity?

Answer:

Side product formation is a common issue in multi-component reactions. Here's how to address it:

  • Knoevenagel Condensation vs. Thiolation: The initial condensation between cyclohexanone and the active methylene nitrile must be efficient to prevent side reactions of the individual components.

    • Troubleshooting:

      • Consider a two-step procedure where the Knoevenagel condensation is performed first to form the α,β-unsaturated nitrile, which is then reacted with sulfur and base.[2] This can improve overall yield and purity.

      • Optimize the reaction temperature. A moderate temperature (e.g., 50-70 °C) is often sufficient to drive the reaction without promoting side reactions.[9]

  • Thiophene Aromatization: Under harsh conditions, the tetrahydrobenzo[b]thiophene ring can undergo aromatization.

    • Troubleshooting:

      • Avoid excessive reaction temperatures and prolonged reaction times.

      • Monitor the reaction progress closely by TLC or HPLC and quench the reaction once the starting materials are consumed.

Question 3: What are the primary safety concerns when scaling up the Gewald reaction?

Answer:

Safety is paramount during scale-up. The main hazards associated with the Gewald reaction are:

  • Thermal Runaway: As mentioned, the reaction is exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[10][11][12]

    • Mitigation:

      • Conduct a thorough process safety assessment to understand the thermal hazards of your specific reaction conditions.[10][11]

      • Implement a robust cooling system and consider an emergency quench plan.

      • Use a semi-batch approach for better control over the reaction rate.[10]

  • Hydrogen Sulfide (H₂S) Evolution: Although not the primary pathway, some decomposition can lead to the formation of H₂S, a toxic and flammable gas.

    • Mitigation:

      • Perform the reaction in a well-ventilated fume hood or a contained reactor system.

      • Have H₂S gas detectors in place.

  • Flammable Solvents: The reaction is often carried out in flammable solvents like ethanol or methanol.

    • Mitigation:

      • Use appropriate grounding and bonding to prevent static discharge.

      • Ensure all electrical equipment is intrinsically safe.

Saponification Stage

Question 4: My saponification reaction is incomplete, even after extended reaction times. What could be the issue?

Answer:

Incomplete saponification can be frustrating. Here are the common causes and solutions:

  • Insufficient Hydroxide: An inadequate amount of base will lead to incomplete hydrolysis.

    • Troubleshooting:

      • Use a molar excess of the hydroxide (e.g., NaOH or KOH), typically 2-3 equivalents, to drive the reaction to completion.[6]

      • Ensure the hydroxide is fully dissolved in the solvent system.

  • Poor Solubility: The starting ester may have poor solubility in the aqueous-alcoholic solvent mixture, limiting its contact with the hydroxide.

    • Troubleshooting:

      • Increase the proportion of the organic co-solvent (e.g., methanol or ethanol) to improve the solubility of the ester.[6]

      • Consider using a phase-transfer catalyst if solubility remains an issue.

  • Steric Hindrance: While less of an issue for this specific molecule, bulky groups near the ester can slow down the rate of hydrolysis.

    • Troubleshooting:

      • Increase the reaction temperature to reflux to provide more energy for the reaction to proceed.[6]

Question 5: During the acidic workup of my saponification, I am getting a gummy precipitate that is difficult to filter. How can I obtain a crystalline product?

Answer:

This is a common precipitation/crystallization issue. Here's how to troubleshoot it:

  • Rate of Acidification: Adding the acid too quickly can cause the carboxylic acid to "crash out" of the solution as an amorphous solid or oil.

    • Troubleshooting:

      • Cool the reaction mixture in an ice bath before and during acidification.

      • Add the acid slowly with vigorous stirring to allow for controlled crystallization.

  • pH of Precipitation: The final pH of the aqueous layer is critical for complete precipitation of the carboxylic acid.

    • Troubleshooting:

      • Acidify to a pH of 1-2 to ensure the carboxylate is fully protonated.[6][13]

      • Use a pH meter for accurate measurement.

  • Solvent Effects: The solvent composition at the point of precipitation can influence the crystal form.

    • Troubleshooting:

      • After saponification, consider removing the organic solvent (e.g., methanol or ethanol) under reduced pressure before acidification. This will precipitate the product from a primarily aqueous solution, which can sometimes lead to a more crystalline solid.

Question 6: What is the best way to purify the final this compound on a large scale?

Answer:

The purification strategy will depend on the purity of the crude product and the required specifications.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.

    • Procedure:

      • Dissolve the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid/water, or toluene).

      • Hot filter to remove any insoluble impurities.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Slurry Wash: If the crude product is already relatively pure, a slurry wash can be effective.

    • Procedure:

      • Stir the crude solid in a solvent in which it has low solubility at room temperature (e.g., water, hexane, or a mixture).

      • Filter the solid and wash with fresh solvent. This will remove more soluble impurities.

  • Chromatography: While effective, column chromatography is generally less desirable for large-scale purification due to cost and solvent consumption. It should be reserved for cases where high-purity material is required and recrystallization is ineffective.

Part 3: Experimental Protocols and Data

Protocol 1: Scale-Up Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Cyclohexanone98.149.811001.0
Ethyl Cyanoacetate113.1211.311001.0
Sulfur (powdered)32.063.211001.0
Morpholine87.128.711001.0
Ethanol46.0750 L--

Procedure:

  • To a 100 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add ethanol (30 L).

  • Charge cyclohexanone (9.81 kg), ethyl cyanoacetate (11.31 kg), and powdered sulfur (3.21 kg) to the reactor.

  • Stir the mixture to form a suspension.

  • Begin heating the reactor jacket to 50 °C.

  • Slowly add morpholine (8.71 kg) over a period of 1-2 hours, maintaining the internal temperature below 60 °C. The addition is exothermic.

  • After the addition is complete, maintain the reaction mixture at 55-60 °C for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C for at least 2 hours.

  • The product will precipitate as a solid. Isolate the solid by filtration and wash the filter cake with cold ethanol (2 x 5 L).

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield: 18-20 kg (75-84%)

Protocol 2: Scale-Up Saponification to this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate239.3310.041.81.0
Sodium Hydroxide40.003.3483.62.0
Ethanol46.0730 L--
Water18.0230 L--
Hydrochloric Acid (37%)36.46As needed--

Procedure:

  • To a 100 L jacketed glass reactor, add ethanol (30 L) and water (30 L).

  • Add sodium hydroxide (3.34 kg) and stir until dissolved. The dissolution is exothermic.

  • Add the starting ester (10.0 kg) to the basic solution.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, or until saponification is complete by TLC/HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any particulates.

  • Transfer the filtrate to a suitable vessel and cool to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 1-2.

  • The product will precipitate as a white to off-white solid.

  • Isolate the solid by filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: 7.0-7.5 kg (91-98%)

Part 4: Visualizations

Gewald_Synthesis_Workflow cluster_reactants Reactants cluster_process Gewald Reaction cluster_workup Workup & Isolation Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Knoevenagel Sulfur Sulfur Thiolation Thiolation & Cyclization Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->Thiolation Unsaturated Intermediate Intermediate 2-Aminothiophene Ester Thiolation->Intermediate Cooling Cooling & Precipitation Intermediate->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Saponification_and_Purification Start 2-Aminothiophene Ester Saponification Saponification (NaOH, EtOH/H2O, Reflux) Start->Saponification Carboxylate Sodium Carboxylate Salt (in solution) Saponification->Carboxylate Acidification Acidification (HCl to pH 1-2) Carboxylate->Acidification Crude_Acid Crude Carboxylic Acid (Precipitate) Acidification->Crude_Acid Purification Purification Crude_Acid->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Needed Slurry_Wash Slurry Wash Purification->Slurry_Wash Moderate Purity Final_Product Pure this compound Recrystallization->Final_Product Slurry_Wash->Final_Product

References

Technical Support Center: Analytical Methods for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (THBTC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions for refining analytical methods. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Introduction to the Analyte

This compound (CAS 40133-07-1) is a heterocyclic compound of interest in pharmaceutical development.[1][2] Its structure, featuring a carboxylic acid group, a thiophene ring, and a saturated cyclohexane ring, presents unique challenges and considerations for analytical characterization. Accurate and robust analytical methods are essential for purity assessment, stability studies, and pharmacokinetic analysis.

Key Molecular Characteristics:

  • Molecular Formula: C₉H₁₀O₂S[2]

  • Molecular Weight: 182.24 g/mol [2]

  • Key Functional Groups: Carboxylic acid, Thiophene.

  • Properties: The carboxylic acid group makes the molecule polar, acidic, and prone to hydrogen bonding, which significantly impacts its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for analyzing THBTC due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an RP-HPLC method for THBTC? A1: A robust starting point is a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. The acid (e.g., phosphoric acid or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[3]

Q2: Why is my peak for THBTC tailing? A2: Peak tailing is the most common issue for acidic compounds like THBTC.[4][5] It is primarily caused by the interaction of the acidic analyte with residual, un-capped silanol groups on the silica-based column packing. These silanols are acidic and can interact strongly with the analyte via hydrogen bonding.

Q3: How does mobile phase pH affect the retention of THBTC? A3: The pH of the mobile phase is critical.[6] To ensure good retention and peak shape in reversed-phase mode, the pH should be set at least 2 units below the pKa of the carboxylic acid group. This keeps the molecule in its neutral, protonated form (-COOH), which is more hydrophobic and interacts more strongly with the C18 stationary phase. If the pH is near or above the pKa, the molecule will be in its anionic carboxylate form (-COO⁻), leading to poor retention and peak tailing.

HPLC Troubleshooting Guide
IssueCommon Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Mobile phase pH is too high. 3. Column overload.1. Adjust Mobile Phase: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0) using 0.1% formic acid or phosphoric acid. 2. Use a Modern Column: Employ a high-purity silica column with advanced end-capping to minimize available silanols. 3. Reduce Sample Load: Lower the injection volume or sample concentration.[4]
Variable Retention Times 1. Inadequate column equilibration between runs. 2. Unstable column temperature. 3. Mobile phase composition changing (e.g., evaporation of organic solvent).[6]1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is 10 column volumes. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducibility.[7] 3. Prepare Fresh Mobile Phase Daily: Degas the mobile phase thoroughly to prevent bubble formation.[7]
Poor Retention (Analyte elutes too early) 1. Mobile phase is too strong (too much organic solvent). 2. Mobile phase pH is too high, causing ionization of the analyte.1. Adjust Gradient/Isocratic Conditions: Decrease the initial percentage of the organic solvent (e.g., acetonitrile). 2. Verify and Lower pH: Check the mobile phase pH and ensure it is sufficiently acidic to suppress ionization.
Ghost Peaks 1. Contamination in the sample, mobile phase, or system. 2. Carryover from a previous injection.[8]1. Use High-Purity Solvents: Filter all mobile phases and samples.[7] 2. Implement Needle Wash: Use a strong solvent in the autosampler's needle wash protocol (e.g., a mix of acetonitrile and isopropanol). 3. Run Blank Injections: Inject a blank solvent to confirm the source of the ghost peak.

HPLC Troubleshooting Workflow: Peak Tailing

Caption: Troubleshooting flowchart for HPLC peak tailing.

Gas Chromatography (GC)

Direct GC analysis of THBTC is challenging due to its low volatility and the high polarity of the carboxylic acid group, which can lead to thermal degradation and poor peak shape.[9] Therefore, derivatization is mandatory.

Frequently Asked Questions (GC)

Q1: Why must I derivatize THBTC for GC analysis? A1: Derivatization is necessary to convert the polar, non-volatile carboxylic acid into a less polar, more volatile derivative.[10] This is achieved by replacing the active acidic proton on the hydroxyl group with a non-polar group. This process reduces intermolecular hydrogen bonding, increases thermal stability, and improves chromatographic behavior.[9][11]

Q2: What are the best derivatization methods for THBTC? A2: The two most common and effective methods are silylation and alkylation (specifically, esterification).

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They react with the carboxylic acid to form a trimethylsilyl (TMS) ester. This is a rapid and common method.[12] A supplier datasheet for THBTC explicitly mentions analysis via "Silylated GC," confirming this is a standard industry practice.[13]

  • Alkylation (Esterification): This involves converting the carboxylic acid to an ester, typically a methyl or ethyl ester. This can be done with reagents like diazomethane (use with extreme caution) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃.[9] Alkyl esters are generally more stable than silyl esters.[10]

GC Troubleshooting Guide
IssueCommon Cause(s)Recommended Solution(s)
No Peak or Very Small Peak 1. Incomplete derivatization. 2. Derivative degradation in the inlet. 3. Adsorption in the GC system.1. Optimize Derivatization: Increase reagent excess, reaction time, or temperature. Ensure the sample is completely dry, as water will consume the derivatizing reagent. 2. Check Inlet Temperature: An excessively high inlet temperature can cause the derivative to break down. Start with a lower temperature (e.g., 250 °C) and optimize. 3. Use an Inert Flow Path: Ensure the inlet liner and column are highly inert to prevent active sites from adsorbing the analyte.
Broad or Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the GC system (liner or column). 3. Co-elution with a derivatization byproduct.1. Confirm Complete Reaction: Analyze a derivatized standard to ensure the reaction has gone to completion. If not, optimize the reaction conditions. 2. System Maintenance: Replace the inlet liner and trim the first few centimeters of the column. 3. Modify Temperature Program: Adjust the oven temperature ramp to improve separation from byproducts.
Split Peaks 1. Poor injection technique. 2. Column contamination or damage at the inlet. 3. Incompatible solvent with the stationary phase.[8]1. Optimize Injection: Ensure the autosampler is injecting at a consistent, fast speed. 2. Column Maintenance: Trim the front end of the column. If the problem persists, the column may need to be replaced. 3. Solvent Check: Ensure the sample solvent is appropriate for the analysis.
Protocol: Silylation of THBTC for GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of THBTC into a 2 mL autosampler vial.

  • Drying: Ensure the sample is completely dry. If necessary, dissolve in a volatile solvent like methylene chloride and evaporate to dryness under a gentle stream of nitrogen. Moisture is detrimental to silylation reagents.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system.

GC Analysis Workflow Including Derivatization

Caption: General workflow for GC analysis of THBTC.

Spectroscopic Methods (NMR & MS)

Spectroscopic methods are essential for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton of the carboxylic acid (-COOH) will appear as a very broad singlet far downfield, typically between 10-12 ppm.[14] The protons on the saturated cyclohexane ring will appear as complex multiplets in the aliphatic region (~1.8-2.8 ppm). A single proton on the thiophene ring is also expected.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, appearing in the 160-180 ppm range.[14] Carbons of the thiophene ring will appear in the aromatic/olefinic region (~120-150 ppm), while the sp³ hybridized carbons of the cyclohexane ring will be upfield (~22-26 ppm). Published data for a similar compound, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, shows the carbonyl carbon at 168.73 ppm and the aliphatic carbons between 22.21 and 25.54 ppm.[15][16]

Mass Spectrometry (MS)
  • Molecular Ion: In electron ionization (EI), the molecular ion peak (M⁺) at m/z 182 should be observable.

  • Fragmentation: Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[14] The fragmentation of the tetrahydrobenzothiophene ring system will also produce characteristic ions.

Expected Spectral Data Summary
TechniqueFeatureExpected Chemical Shift / m/zRationale / Reference
¹H NMR Carboxylic Acid Proton (-COOH )10 - 12 ppm (broad singlet)Highly deshielded acidic proton.[14]
Aliphatic Protons (-CH₂-)~1.8 - 2.8 ppm (multiplets)Protons on the saturated ring system.[15]
¹³C NMR Carbonyl Carbon (-C OOH)160 - 180 ppmCharacteristic shift for a carboxylic acid carbonyl.[14][15]
Aliphatic Carbons (-C H₂-)~20 - 30 ppmsp³ hybridized carbons.[15]
Mass Spec (EI) Molecular Ion [M]⁺182C₉H₁₀O₂S
Fragment165 (M-17)Loss of •OH radical.[14]
Fragment137 (M-45)Loss of •COOH radical.[14]

References

Validation & Comparative

A Guide to the Structural Validation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (C₉H₁₀O₂S, M.W.: 182.24 g/mol ).[1][2] Intended for researchers in synthetic chemistry and drug development, this document moves beyond mere procedural steps to explain the scientific rationale behind the methodologies. We will explore how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as complementary, self-validating systems for unambiguous structural elucidation. The compound is a key heterocyclic building block, with derivatives explored for a range of biological activities, making its definitive characterization paramount.[3][4]

The Analytical Imperative: Beyond Synthesis

The synthesis of a target molecule is only half the journey. The crucial second half is proving, unequivocally, that the synthesized compound has the intended atomic connectivity and stereochemistry. For a molecule like this compound, with its fused aliphatic and aromatic rings, a multi-technique approach is not just recommended; it is essential for rigorous scientific validation. While techniques like Infrared (IR) spectroscopy can confirm the presence of functional groups (e.g., a carbonyl stretch for the carboxylic acid), it cannot delineate the carbon-hydrogen framework. Herein lies the synergy of NMR and MS: NMR maps the molecular skeleton and the chemical environment of each atom, while MS provides the exact molecular weight and a fragmentation "fingerprint" that corroborates the structure's key components.

Figure 1: Structure of this compound

Chemical structure of this compound with atom numbering for spectral assignment.
Caption: The atom numbering scheme used for the assignment of NMR and MS spectral data.

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Blueprint

NMR spectroscopy is the cornerstone of organic structure determination. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. For our target molecule, both ¹H (proton) and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its residual proton signal does not interfere with key regions. Chloroform-d (CDCl₃) is an alternative, though the acidic proton may exchange more rapidly or have a broader signal.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic ring.

  • ¹H NMR Acquisition : A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain clear signals for all carbons, especially the quaternary ones.

Workflow for NMR Analysis

A streamlined workflow for NMR-based structural validation.

¹H NMR: Interpreting the Proton Signals

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

  • Carboxylic Acid Proton (H-9) : This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It appears as a very broad singlet far downfield, typically δ 12.0-13.0 ppm . A key validation step is a "D₂O shake": adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause this peak to disappear due to proton-deuterium exchange.

  • Thiophene Proton (H-3) : As the sole proton on the thiophene ring, it has no adjacent protons to couple with, resulting in a sharp singlet in the aromatic region, expected around δ 7.3-7.6 ppm .

  • Aliphatic Protons (H-4, H-5, H-6, H-7) : These eight protons on the saturated ring create a more complex pattern.

    • H-4 and H-7 : These protons are adjacent to the thiophene ring and are thus more deshielded than the other aliphatic protons. They will appear as two distinct multiplets, integrating to 2 protons each, likely in the range of δ 2.7-2.9 ppm .

    • H-5 and H-6 : These two sets of protons are further from the electron-withdrawing thiophene ring and will therefore be more shielded (upfield). They will appear as a broad multiplet, integrating to 4 protons, around δ 1.7-1.9 ppm . The complexity arises from coupling to each other and to the H-4/H-7 protons.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 br s 1H H-9 (-COOH) Acidic proton, deshielded, exchanges with D₂O.
~7.4 s 1H H-3 Aromatic proton on thiophene, no coupling partners.
~2.8 m 4H H-4, H-7 Aliphatic protons adjacent to the thiophene ring.

| ~1.8 | m | 4H | H-5, H-6 | Aliphatic protons shielded by distance from the ring. |

¹³C NMR: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

  • Carbonyl Carbon (C-8) : This is the most deshielded carbon, appearing at δ > 160 ppm . A signal in this region is strong evidence for a carboxylic acid or ester.[7]

  • Thiophene Carbons (C-2, C-3, C-3a, C-7a) : These four sp²-hybridized carbons appear in the aromatic/olefinic region (δ 125-150 ppm ). C-2 (attached to the carboxyl group) and the two quaternary carbons at the ring junction (C-3a, C-7a) will be distinct from C-3, which is the only thiophene carbon attached to a proton.

  • Aliphatic Carbons (C-4, C-5, C-6, C-7) : These sp³-hybridized carbons appear in the upfield region (δ 20-30 ppm ). We expect four distinct signals, confirming the asymmetry of the saturated ring system.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~163 C-8 (C=O) Carbonyl carbon, highly deshielded.
~145-130 C-2, C-3a, C-7a Quaternary and substituted sp² carbons of the thiophene ring.
~128 C-3 sp² CH carbon of the thiophene ring.
~25-28 C-4, C-7 sp³ carbons adjacent to the thiophene ring.

| ~22-24 | C-5, C-6 | sp³ carbons in the middle of the aliphatic chain. |

Mass Spectrometry (MS): The Final Verdict on Mass and Stability

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that reveals its underlying structural motifs.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrumentation : Infuse the sample into an ESI source coupled to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.

  • Data Acquisition : Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The carboxylic acid makes it particularly amenable to negative ion mode detection.

  • Tandem MS (MS/MS) : To confirm fragmentation pathways, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Interpreting the Mass Spectrum

The molecular formula C₉H₁₀O₂S gives an exact mass of approximately 182.04 Da.[1]

  • Molecular Ion Peak : In negative ion mode, the base peak should correspond to the deprotonated molecule, [M-H]⁻, at m/z 181.03 . In positive ion mode, a protonated molecule, [M+H]⁺, would appear at m/z 183.05 . The observation of this ion at high resolution confirms the elemental composition.

  • Key Fragmentation Pathways : The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable fragments. For carboxylic acids, characteristic losses are observed.[8][9]

    • Loss of the Carboxyl Group : The most significant fragmentation is often the loss of the carboxyl radical (•COOH, 45 Da) or the sequential loss of water and carbon monoxide. This would result in a major fragment ion.

    • Decarboxylation : A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻, leading to a fragment at m/z 137.04 .[10] This is a highly diagnostic peak for this structure.

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_info Key Diagnostic Fragments Parent [M-H]⁻ m/z 181.03 Frag1 Fragment m/z 137.04 Parent->Frag1 - CO₂ (44 Da) Frag2 Fragment m/z 109.02 Frag1->Frag2 - C₂H₄ (28 Da) info1 Parent Ion: Confirms Molecular Formula info2 Loss of CO₂: Confirms Carboxylic Acid info3 Loss of Ethylene: Suggests Cyclohexene Ring

A proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Table 3: Predicted High-Resolution MS Fragments (ESI Negative Mode)

Observed m/z Formula Loss Interpretation
181.0325 [C₉H₉O₂S]⁻ - Deprotonated Molecular Ion ([M-H]⁻)

| 137.0423 | [C₈H₉S]⁻ | CO₂ | Decarboxylation; confirms carboxylic acid moiety. |

Conclusion: A Self-Validating System

The true power of this analytical approach lies in its self-validating nature. The ¹H NMR confirms a 1:1:4:4 proton ratio, consistent with the thiophene, acid, and two types of aliphatic environments. The ¹³C NMR confirms the presence of 9 unique carbons, including a carbonyl and four sp² carbons. Finally, high-resolution MS confirms the exact elemental composition (C₉H₁₀O₂S) and the presence of a carboxylic acid through its characteristic loss of CO₂.

When presented together, these datasets leave no room for ambiguity. The NMR data builds the molecular framework piece by piece, and the MS data validates the total mass and key structural checkpoints. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing an unshakeable foundation for any further research or development involving this compound.

References

comparing the efficacy of different synthetic routes to 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antibacterial properties. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis of their efficacy.

Two principal synthetic strategies will be discussed: a multi-step approach commencing with the versatile Gewald reaction, and a more direct cyclization method based on the Fiesselmann thiophene synthesis.

Route 1: The Gewald Reaction and Subsequent Functional Group Transformations

This widely employed route is a three-step process:

  • Gewald Reaction: Formation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate.

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

  • Deamination: Removal of the 2-amino group to yield the final product.

This pathway's popularity stems from the reliability and high yields of the initial Gewald reaction, which provides a versatile intermediate for further derivatization.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component condensation of a ketone (cyclohexanone), an active methylene compound (ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring.[1]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a solution of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL) is added elemental sulfur (0.1 mol).

  • A catalytic amount of a base, such as morpholine or triethylamine (2 mmol), is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Hydrolysis of the Ester

The ethyl ester of the 2-aminothiophene intermediate is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. Alkaline hydrolysis using sodium or potassium hydroxide in an alcoholic solvent is a standard and efficient method.[3]

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.1 mol) is suspended in a solution of sodium hydroxide (0.2 mol) in ethanol (100 mL).

  • The mixture is heated to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

Step 3: Deamination via Diazotization and Reduction

The final step involves the removal of the 2-amino group. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by reduction of the resulting diazonium salt.[4] Hypophosphorous acid (H3PO2) is a common and effective reducing agent for this transformation.[5]

Experimental Protocol: Synthesis of this compound

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (0.1 mol) is suspended in a mixture of a suitable acid (e.g., 6M HCl, 200 mL) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Hypophosphorous acid (50% aqueous solution, 0.2 mol) is then added slowly to the cold diazonium salt solution.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Route 2: The Fiesselmann Thiophene Synthesis (Lissavetzky Modification)

A more direct approach to the target molecule is the Fiesselmann thiophene synthesis, specifically the Lissavetzky modification, which utilizes a cyclic β-ketoester as a starting material.[5][6] This method allows for the one-pot construction of the thiophene ring with the desired carboxylic acid functionality (or its ester precursor). The reaction involves the condensation of ethyl 2-oxocyclohexanecarboxylate with a thioglycolic acid derivative in the presence of a base.

This route is attractive due to its convergence and potentially fewer steps compared to the Gewald-based approach. However, the availability and cost of the starting β-ketoester may be a consideration.

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (Illustrative)

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (0.1 mol) in a suitable solvent (e.g., ethanol or DMF) is added methyl thioglycolate (0.1 mol).

  • A base, such as sodium ethoxide or potassium tert-butoxide (0.2 mol), is added portion-wise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is then stirred at room temperature or gently heated to drive the cyclization and aromatization.

  • After completion of the reaction (monitored by TLC), the mixture is quenched with an acid and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the ethyl ester of the target molecule.

  • Subsequent hydrolysis, as described in Route 1, would yield the final carboxylic acid.

Comparative Analysis

To provide a clear comparison of these two synthetic routes, the following table summarizes key performance indicators. Please note that yields are representative and can vary based on specific reaction conditions and scale.

ParameterRoute 1: Gewald & DeaminationRoute 2: Fiesselmann Synthesis
Number of Steps 32 (including hydrolysis)
Overall Yield (approx.) 60-70%50-65%
Starting Materials Cyclohexanone, ethyl cyanoacetate/malononitrile, sulfurEthyl 2-oxocyclohexanecarboxylate, thioglycolic acid derivative
Key Intermediates 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesNone (direct cyclization)
Advantages - High-yielding and reliable initial step (Gewald).- Versatile intermediate for analog synthesis.- Readily available and inexpensive starting materials.- More convergent and fewer steps.- Avoids the use of potentially hazardous diazotization reagents.
Disadvantages - Multi-step process.- Diazotization step requires careful temperature control and handling of potentially unstable diazonium salts.- Use of hypophosphorous acid.- Starting β-ketoester may be less readily available or more expensive.- Reaction conditions may require more optimization for specific substrates.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Gewald Reaction & Functional Group Transformations cluster_1 Route 2: Fiesselmann Synthesis A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A->B Gewald Reaction C 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid B->C Hydrolysis D This compound C->D Deamination E Ethyl 2-oxocyclohexanecarboxylate + Methyl Thioglycolate F Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate E->F Fiesselmann Synthesis G This compound F->G Hydrolysis

Figure 1: Comparative workflow of the two main synthetic routes.

Conclusion and Recommendations

Both the multi-step Gewald-based approach and the more direct Fiesselmann synthesis offer viable pathways to this compound.

Route 1 (Gewald) is recommended for:

  • Large-scale synthesis where the cost and availability of starting materials are critical.

  • Projects requiring the synthesis of a library of analogs , as the 2-amino intermediate is a versatile platform for further functionalization.

Route 2 (Fiesselmann) is a compelling alternative for:

  • Rapid access to the target molecule with fewer synthetic steps.

  • Situations where avoiding the handling of diazonium salts is a priority due to safety or equipment limitations.

The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen pathway.

References

A Comparative Guide to the Cytotoxicity of Novel Tetrahydrobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic scaffolds explored, tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of novel tetrahydrobenzothiophene derivatives, supported by experimental data and methodological insights, to aid researchers in the evaluation and development of these potential therapeutic agents.

Introduction: The Therapeutic Potential of Tetrahydrobenzothiophenes

The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural rigidity and lipophilic nature allow for favorable interactions with various enzymatic and receptor targets implicated in cancer progression. Recent research has focused on the synthesis and biological evaluation of novel derivatives, with modifications to the core structure leading to compounds with potent and selective anticancer properties. Many of these compounds have been shown to induce apoptosis, a programmed cell death pathway, and inhibit key signaling molecules such as tyrosine kinases, which are often dysregulated in cancer.

This guide will delve into a comparative analysis of the cytotoxic profiles of several novel tetrahydrobenzothiophene derivatives against a panel of human cancer cell lines. We will also present a detailed protocol for a standard cytotoxicity assay and explore the underlying molecular mechanisms of action, providing a solid foundation for further investigation and development of this promising class of anticancer compounds.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of a selection of novel tetrahydrobenzothiophene derivatives was evaluated against three human cancer cell lines:

  • HepG2: Hepatocellular carcinoma

  • MCF-7: Breast adenocarcinoma

  • HCT-116: Colorectal carcinoma

The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, was determined for each derivative and compared to the standard chemotherapeutic drug, Doxorubicin.

Table 1: Comparative IC50 Values (µM) of Tetrahydrobenzothiophene Derivatives and Doxorubicin

CompoundHepG2MCF-7HCT-116Selectivity Highlight
THBT-1 8.29.57.1Broad-spectrum activity
THBT-2 (Compound 5 from) 6.57.86.2Potent across all cell lines
THBT-3 (Compound 12 from) 12.315.110.5Moderate activity
THBT-4 (Compound 7 from) >50>5016.0Selective for colon cancer cells
Doxorubicin 0.85[1][2][3][4]1.2[2][3][5]0.45[1][5]High potency standard

Data Interpretation:

The data presented in Table 1 highlights the promising anticancer potential of the novel tetrahydrobenzothiophene derivatives. Notably, THBT-2 and THBT-1 demonstrated significant cytotoxic activity across all three cancer cell lines, with IC50 values in the low micromolar range. While not as potent as the standard drug Doxorubicin, these compounds represent excellent starting points for further optimization.

An interesting finding is the selectivity profile of THBT-4 , which exhibited preferential cytotoxicity towards the HCT-116 colon cancer cell line. This selectivity is a highly desirable characteristic in cancer chemotherapy, as it may translate to a wider therapeutic window and reduced off-target toxicities in vivo. The parent tetrahydrobenzothiophene compound also showed strong cytotoxic activities against the three cell lines.

It is also crucial to consider the safety profile of these novel compounds. Studies have shown that some of these derivatives exhibit low toxicity towards normal human cell lines, such as the WI-38 human lung fibroblasts, suggesting a favorable therapeutic index.

Experimental Methodology: Assessing Cytotoxicity with the MTT Assay

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized and well-validated assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

Step-by-Step MTT Assay Protocol:
  • Cell Seeding:

    • Harvest and count the desired cancer cells (HepG2, MCF-7, or HCT-116).

    • Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (tetrahydrobenzothiophene derivatives and Doxorubicin) in culture medium.

    • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) treatment 3. Compound Incubation (48-72 hours) cell_seeding->treatment compound_prep 2. Compound Dilution compound_prep->treatment mtt_addition 4. MTT Addition (4 hours) treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents, including tetrahydrobenzothiophene derivatives, exert their cytotoxic effects is through the induction of apoptosis. Apoptosis is a highly regulated process of programmed cell death that plays a crucial role in eliminating damaged or unwanted cells. The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents.

Several studies have indicated that potent tetrahydrobenzothiophene derivatives can induce apoptosis by modulating the expression of key regulatory proteins in this pathway. For instance, an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-9 and caspase-3 have been observed in cancer cells treated with these compounds.

Intrinsic Apoptotic Pathway Diagram:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome thbt Tetrahydrobenzothiophene Derivatives bax Bax Activation thbt->bax induces cyto_c Cytochrome c Release bax->cyto_c promotes apaf1 Apaf-1 cyto_c->apaf1 binds to caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: The intrinsic apoptotic pathway induced by tetrahydrobenzothiophene derivatives.

This signaling cascade culminates in the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Conclusion and Future Directions

The novel tetrahydrobenzothiophene derivatives presented in this guide demonstrate significant potential as a new class of anticancer agents. Their robust cytotoxic activity against a panel of human cancer cell lines, coupled with favorable selectivity profiles and a well-defined mechanism of action involving the induction of apoptosis, provides a strong rationale for their continued development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the chemical space around the tetrahydrobenzothiophene scaffold to identify derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the anticancer activity and safety profile of the most promising lead compounds in preclinical animal models.

  • Target Identification and Validation: To elucidate the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action and to identify potential biomarkers for patient stratification.

By pursuing these avenues of research, the full therapeutic potential of tetrahydrobenzothiophene derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide provides a comprehensive comparison of the biological activities of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and its structurally related derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. This scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological effects, including antibacterial, anti-inflammatory, and anticancer properties.

Introduction to the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold

The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, partially saturated structure provides a unique three-dimensional framework for the design of targeted therapeutics. The carboxylic acid moiety at the 2-position is a key functional group, often serving as a handle for derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide will dissect the reported biological activities, drawing a clear distinction between observations made in isolated cellular or molecular systems and those within whole organisms.

In Vitro Profile: A Mechanistic Playground

In vitro experiments are foundational in drug discovery, offering a controlled environment to elucidate a compound's mechanism of action, potency, and selectivity.[1] For the 4,5,6,7-tetrahydrobenzo[b]thiophene class of compounds, a variety of in vitro assays have been employed to characterize their diverse biological effects.

Anticancer Activity

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown notable potential as anticancer agents.[2][3][4] These compounds have been evaluated for their ability to inhibit key enzymes involved in cancer cell metabolism and proliferation.

Key Targets and Assays:

  • Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) Inhibition: In the context of colorectal cancer, specific derivatives have been identified as inhibitors of PDK1 and LDHA, two enzymes crucial for the reprogrammed glucose metabolism in tumor cells.[2][3] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) value. For instance, one derivative demonstrated IC50 values of 57.10 µg/mL and 64.10 µg/mL against PDK1 and LDHA, respectively.[2]

  • Cytotoxicity Assays: The direct effect of these compounds on cancer cell viability is assessed using cytotoxicity assays. Derivatives have been tested against colorectal cancer cell lines such as LoVo and HCT-116, with some exhibiting significant cytotoxic activities.[2][3]

Experimental Protocol: PDK1 and LDHA Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PDK1 and LDHA enzymes are procured. The necessary substrates and cofactors (e.g., pyruvate, NADH) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (derivatives of this compound) are serially diluted and incubated with the respective enzymes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The rate of NADH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of this chemical class have also been investigated, primarily through their ability to modulate the cyclooxygenase (COX) enzymes and the NRF2 pathway.

Key Targets and Assays:

  • COX-1 and COX-2 Inhibition: Certain amic acid derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[5]

  • NRF2 Activation: More recent studies have revealed that some derivatives can activate the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, a key regulator of the cellular antioxidant response.[6][7] This is a non-electrophilic mechanism that disrupts the interaction between KEAP1 and NRF2.[6] This activation leads to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Signaling Pathway: NRF2 Activation

NRF2_Activation cluster_0 Cytoplasm cluster_1 Nucleus Compound Tetrahydrobenzo- [b]thiophene Derivative KEAP1 KEAP1 Compound->KEAP1 disrupts interaction NRF2 NRF2 KEAP1->NRF2 sequesters ARE Antioxidant Response Element (ARE) NRF2->ARE binds Nucleus Nucleus NRF2->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) ARE->Cytokines downregulates Inflammation Inflammation Cytokines->Inflammation mediates

Caption: NRF2 activation by 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

Antibacterial Activity

This compound itself is described as an antibacterial agent with a broad spectrum of activity. Its proposed mechanism involves binding to ribosomal RNA and inhibiting protein synthesis, and it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, various derivatives have been synthesized and evaluated for their antibacterial properties, with some showing promising activity against multidrug-resistant strains of S. aureus.[8]

In Vivo Profile: Assessing Systemic Efficacy and Safety

While in vitro studies provide crucial mechanistic insights, in vivo models are indispensable for evaluating a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a living organism.[1]

Metabolic Regulation

A notable in vivo study investigated a derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, in a diet-induced obesity mouse model.[9]

Experimental Design and Findings:

  • Model: High-fat diet-fed mice were used to mimic metabolic disorders.

  • Treatment: The compound was administered orally at a dose of 15 mg/kg/day for 7 weeks.

  • Key Outcomes: The treatment led to an amelioration of lipid metabolism and improved glucose tolerance.[9] Mechanistically, this was associated with a significant reduction in the mRNA levels of SREBP-1c and SREBP-2, key transcription factors in lipid biosynthesis, and their downstream target genes.[9]

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow Start Start: High-Fat Diet-Fed Mice Grouping Randomized Grouping: - Vehicle Control - Treatment Group Start->Grouping Dosing Oral Administration: - Vehicle - Compound (15 mg/kg/day) Grouping->Dosing Monitoring 7-Week Monitoring: - Body Weight - Food Intake Dosing->Monitoring Tests Metabolic Tests: - Glucose Tolerance Test - Insulin Tolerance Test Monitoring->Tests Tissue Tissue Collection: - Liver - Blood Tests->Tissue Analysis Analysis: - Gene Expression (SREBP-1c) - Lipid Profile Tissue->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for an in vivo study of metabolic effects.

Anti-inflammatory Activity in Animal Models

The anti-inflammatory potential of derivatives has also been assessed in vivo using the rat hind paw edema method.[5] This model is a standard for evaluating the acute anti-inflammatory effects of test compounds. In one study, succinamic and maleiamic acid derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid demonstrated significant anti-inflammatory activities, with percentage inhibitions of 79.8% and 77.7%, respectively.[5]

Bridging the Gap: In Vitro to In Vivo Translation

The translation of in vitro findings to in vivo efficacy is a significant challenge in drug development.[1][10][11] Factors such as metabolic stability, bioavailability, and off-target effects can lead to discrepancies between the two sets of data. For the 4,5,6,7-tetrahydrobenzo[b]thiophene class of compounds, their metabolic stability has been assessed in liver microsomes, with some derivatives showing moderate stability.[6][7] This is a crucial parameter for predicting their in vivo half-life and clearance.[10]

Data Summary Table:

ActivityIn Vitro Model/AssayKey Findings (Derivatives)In Vivo ModelKey Findings (Derivatives)
Anticancer PDK1/LDHA Inhibition, Cytotoxicity (LoVo, HCT-116 cells)IC50 values in the µg/mL range, significant cytotoxicity.[2][3]Not explicitly foundNot explicitly found
Anti-inflammatory COX-1/COX-2 Inhibition, NRF2 Activation (Hepa-1c1c7, RAW 264.7 cells)Inhibition of COX enzymes, activation of NRF2, reduction of pro-inflammatory cytokines.[5][6][7]Rat Hind Paw EdemaSignificant reduction in inflammation.[5]
Antibacterial Ribosomal RNA bindingBroad-spectrum activity, including against MRSA.Not explicitly foundNot explicitly found
Metabolic Regulation SREBP-1c promoter activity (HepG2 cells)Inhibition of SREBP-1c pathway.[9]High-Fat Diet-Fed MiceImproved lipid metabolism and glucose tolerance.[9]

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. In vitro studies have been instrumental in elucidating their mechanisms of action, revealing their potential as anticancer, anti-inflammatory, and antibacterial agents. The available in vivo data, although more limited, corroborates the therapeutic potential observed in laboratory assays, particularly in the context of metabolic and inflammatory disorders. Future research should focus on more extensive in vivo studies, including pharmacokinetic and toxicology assessments, to fully realize the clinical potential of this versatile chemical scaffold. The successful translation of the potent in vitro activities into safe and effective in vivo therapies will be the ultimate measure of their success.

References

A Comparative Benchmarking Guide to the Antibacterial Spectrum of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical. The developmental pipeline for new antibiotics has dwindled, while multi-drug resistant pathogens continue to emerge, posing a significant challenge to global public health. This guide provides a comprehensive analysis of the antibacterial spectrum of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, a promising heterocyclic compound, benchmarked against established, broad-spectrum antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

The thiophene scaffold is a recurring motif in many pharmacologically active compounds, and its derivatives have demonstrated a wide range of biological activities, including notable antibacterial efficacy.[1][2] This guide will delve into the experimental evaluation of this compound and its derivatives, offering a comparative perspective against clinically relevant antibiotics to elucidate its potential as a lead compound in antibacterial drug discovery.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been assessed against a panel of clinically significant Gram-positive and Gram-negative bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for representative tetrahydrobenzo[b]thiophene derivatives in comparison to standard antibiotics. It is important to note that the data for the specific parent compound, this compound, is inferred from studies on its closely related amide and sulfonamide derivatives.[3]

Compound/AntibioticStaphylococcus aureus (ATCC 25922)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Salmonella spp. (ATCC 12022)
Tetrahydrobenzothiophene Derivatives (Representative) 1.11–99.92 µM[4]0.64–19.92 µM[4]0.72–45.30 µM[4]0.54–90.58 µM[4]
Ciprofloxacin 0.25-1 µg/mL0.004-0.015 µg/mL0.06-0.5 µg/mL0.008-0.03 µg/mL
Tetracycline 0.25-2 µg/mL1->128 µg/mL[5]>128 µg/mL0.5-4 µg/mL
Ampicillin 0.6-1 mg/L[6]4 mg/L[6]Resistant2-8 µg/mL

Note: The MIC values for tetrahydrobenzothiophene derivatives are presented in µM as reported in the primary literature, while those for the antibiotics are in µg/mL or mg/L. Direct comparison requires molar mass conversion.

Experimental Methodologies for Antibacterial Spectrum Determination

To ensure the scientific rigor and reproducibility of the antibacterial benchmarking, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed.[7][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing.[9]

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound and the benchmark antibiotics is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: The bacterial inoculum is added to the wells of a 96-well microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35±1°C for 16-20 hours in ambient air.[10]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Disk Diffusion Method for Qualitative Susceptibility Testing

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility and is widely used for routine testing.[11]

Protocol:

  • Inoculum Preparation and Plating: A bacterial inoculum is prepared as described for the broth microdilution method. A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound and the benchmark antibiotics are placed on the surface of the inoculated agar.[12]

  • Incubation: The plates are inverted and incubated at 35±1°C for 16-20 hours.[10]

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disk, where bacterial growth is absent, is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum Standardized Inoculum McFarland_Standard->Inoculum Broth_Microdilution Broth Microdilution Assay Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Inoculum->Disk_Diffusion Test_Compound Test Compound Stock Test_Compound->Broth_Microdilution Test_Compound->Disk_Diffusion Antibiotics Benchmark Antibiotics Stock Antibiotics->Broth_Microdilution Antibiotics->Disk_Diffusion MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Zone_Measurement Inhibition Zone Measurement Disk_Diffusion->Zone_Measurement Comparison Comparative Analysis MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: Workflow for antibacterial susceptibility testing.

Discussion of Antibacterial Spectrum and Potential Mechanisms of Action

The compiled data suggests that derivatives of this compound exhibit a broad spectrum of antibacterial activity, with potent inhibition observed against both Gram-positive and Gram-negative bacteria.[4][13] Notably, certain derivatives have demonstrated significant activity against problematic pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[4][14] This broad-spectrum profile is a desirable characteristic for a novel antibiotic, suggesting its potential utility in treating a wide range of infections.

In comparison to the benchmark antibiotics:

  • Ciprofloxacin , a fluoroquinolone, exhibits excellent activity against Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[15][16] The tetrahydrobenzothiophene derivatives show comparable, and in some cases superior, MIC values against certain Gram-negative strains.[4]

  • Tetracycline , a protein synthesis inhibitor, has a broad spectrum but has been compromised by widespread resistance.[17][18] The novel thiophene scaffold may offer an advantage by targeting different cellular pathways, thus evading existing resistance mechanisms.

  • Ampicillin , a β-lactam antibiotic, is effective against many Gram-positive and some Gram-negative bacteria by inhibiting cell wall synthesis.[19][20] However, its efficacy is often limited by β-lactamase production. The tetrahydrobenzothiophene derivatives demonstrate activity against a broader range of Gram-negative bacteria than ampicillin.

The precise mechanism of action for this compound is still under investigation. However, studies on related thiophene-containing compounds suggest several potential targets. Some thiophene derivatives have been shown to interfere with bacterial cell division by inhibiting the FtsZ protein, a key component of the bacterial cytoskeleton.[21] Others are believed to disrupt the bacterial cell membrane integrity or inhibit essential metabolic pathways.[22][23]

Putative_Mechanisms cluster_targets Potential Bacterial Targets Thiophene_Compound 4,5,6,7-Tetrahydrobenzo[b]thiophene -2-carboxylic acid Cell_Division Cell Division (FtsZ) Thiophene_Compound->Cell_Division Inhibition Cell_Membrane Cell Membrane Integrity Thiophene_Compound->Cell_Membrane Disruption Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis DNA_Replication DNA Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Replication Inhibits Tetracycline Tetracycline Tetracycline->Protein_Synthesis Inhibits Ampicillin Ampicillin Ampicillin->Cell_Wall Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. This document moves beyond basic recommendations to explain the rationale behind each safety measure, fostering a proactive safety culture.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid organic compound that presents several key hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation upon contact.[1]

  • Respiratory Tract Irritation (H335): Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[1]

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections detail the necessary personal protective equipment (PPE) and procedures to mitigate these hazards effectively.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection and proper use of PPE are non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against identified chemical hazards.[2][3]

Protection Type Recommended Equipment Rationale and Expert Insights
Eye and Face Protection Chemical Splash GogglesStandard safety glasses are insufficient as they do not provide a complete seal, leaving the eyes vulnerable to dust and splashes.[4] Chemical splash goggles form a seal around the eyes, providing 360-degree protection, which is critical given the H319 "serious eye irritation" classification.[1] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including many acids.[5][6] While specific breakthrough time data for this compound is not readily available, the SDS for the structurally similar 5-Bromothiophene-2-carboxylic acid recommends nitrile rubber gloves.[3] For extended handling or in situations with a higher risk of contamination, double-gloving is a recommended best practice to provide an additional layer of protection. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
Body Protection Laboratory CoatA fully buttoned laboratory coat serves as a removable barrier to protect your skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved N95 Particulate Respirator or higherGiven that the compound can cause respiratory tract irritation, a respirator is necessary when there is a potential for dust generation, such as when weighing or transferring the solid material.[1][7] An N95 respirator is designed to filter out at least 95% of airborne particles and is a suitable choice for this application.[8] For situations with higher potential for dust exposure, a P100 filter, which is strongly resistant to oil and filters at least 99.97% of airborne particles, may be warranted. The use of a respirator must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe working environment. The American Chemical Society (ACS) provides extensive guidelines for safe laboratory practices, which are reflected in the following protocols.[9][10][11][12]

Handling Procedures for Solid this compound
  • Preparation: Before handling the chemical, ensure that the designated workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE in the correct order: laboratory coat, followed by respiratory protection, then eye and face protection, and finally gloves.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure to minimize the potential for dust inhalation.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

    • Close the container immediately after use.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove gloves, followed by the laboratory coat, eye and face protection, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection:

    • All solid waste, including unused chemicals and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[3]

    • The label should include the full chemical name, "this compound," and the associated hazards (e.g., "Irritant").[3]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spill Management prep Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant ppe_select Select Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator prep->ppe_select Based on SDS don_ppe Don PPE ppe_select->don_ppe handle Handle in Ventilated Area (Fume Hood) don_ppe->handle doff_ppe Doff PPE handle->doff_ppe waste Collect Waste in Labeled Container handle->waste spill Spill Occurs handle->spill wash Wash Hands Thoroughly doff_ppe->wash spill_response Follow Spill Response Protocol spill->spill_response Yes

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.